Germacrone 4,5-epoxide
Description
Structure
3D Structure
Properties
CAS No. |
92691-35-5 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1S,6E,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6+/t14-,15-/m0/s1 |
InChI Key |
DWGVRYKQVZGSIB-NCKTXVJMSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@]2([C@@H](O2)CC(=C(C)C)C(=O)C1)C |
Canonical SMILES |
CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C |
Appearance |
Cryst. |
melting_point |
59 - 60 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
Natural Sources of Germacrone 4,5-Epoxide in Curcuma Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrone (B1671451) 4,5-epoxide, a sesquiterpenoid belonging to the germacrane (B1241064) class, is a significant bioactive compound found in various species of the genus Curcuma. This technical guide provides an in-depth overview of the natural sources of Germacrone 4,5-epoxide within this genus, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Quantitative Data of this compound in Curcuma Species
The concentration of this compound can vary significantly among different Curcuma species and even within different parts of the same plant. The following table summarizes the available quantitative data from scientific literature.
| Curcuma Species | Plant Part | Compound | Concentration/Yield | Analytical Method | Reference |
| Curcuma aromatica | Leaf Essential Oil | (+)-Germacrone-4,5-epoxide | 0.51% | GC-MS | [1] |
| Curcuma longa | Rhizome Essential Oil | (+)-Germacrone-4,5-epoxide | 1.62% | GC-MS | [1] |
| Curcuma wenyujin | Rhizome | (4S,5S)-germacrone-4,5-epoxide | Identified as a chemical marker | GC-MS, HPLC | [2] |
| Curcuma aeruginosa | Rhizome | 1(10),4(5)-diepoxygermacrone | Presence reported | Not specified | [3] |
Experimental Protocols
Extraction of Essential Oil Containing this compound
This protocol describes the hydrodistillation method for extracting essential oils from Curcuma rhizomes.
Materials:
-
Fresh or dried Curcuma rhizomes
-
Clevenger-type apparatus
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Heating mantle
-
Grinder or blender
Procedure:
-
Sample Preparation: Fresh rhizomes are thoroughly washed and sliced or ground. Dried rhizomes are powdered using a grinder.
-
Hydrodistillation: The prepared plant material is placed in a round-bottom flask of the Clevenger apparatus and submerged in distilled water. The flask is heated to boiling.
-
Collection: The steam and volatile compounds are condensed in the condenser, and the essential oil is collected in the graduated tube of the Clevenger apparatus. The distillation process is typically carried out for 3-6 hours.
-
Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate to remove any residual water.
-
Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C until analysis.
Isolation and Purification of this compound
This protocol outlines the use of High-Speed Counter-Current Chromatography (HSCCC) for the preparative isolation of germacrone and related compounds from the essential oil of Curcuma wenyujin.[4] A similar approach can be adapted for this compound.
Materials:
-
Essential oil of Curcuma wenyujin
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
Solvents: Petroleum ether, ethanol, diethyl ether, water
-
Preparative HPLC (for further purification if needed)
Procedure:
-
Solvent System Preparation: A two-phase solvent system is prepared by mixing petroleum ether, ethanol, diethyl ether, and water in a specific ratio (e.g., 5:4:0.5:1, v/v/v/v).[4] The mixture is thoroughly shaken and allowed to separate into two phases.
-
HSCCC Operation: The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system). The apparatus is then rotated at a specific speed (e.g., 800 rpm), and the mobile phase (the lower phase) is pumped through the column.
-
Sample Injection: Once hydrodynamic equilibrium is reached, the crude essential oil sample, dissolved in a small volume of the biphasic solvent system, is injected into the column.
-
Elution and Fraction Collection: The elution is performed in a tail-to-head mode.[4] Fractions are collected at regular intervals using a fraction collector.
-
Analysis of Fractions: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compound.
-
Purification: Fractions containing pure this compound are combined and the solvent is evaporated. If further purification is required, preparative HPLC can be employed.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the quantitative analysis of this compound in Curcuma essential oils.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[2]
GC-MS Conditions:
-
Carrier Gas: Helium
-
Injection Mode: Split
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60-80°C, hold for a few minutes, then ramp up to 240-280°C at a rate of 3-5°C/min.
-
MS Ionization: Electron Impact (EI), 70 eV
-
Mass Range: m/z 40-500
Procedure:
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or methanol) to an appropriate concentration. An internal standard may be added for precise quantification.
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC-MS system.
-
Data Acquisition and Analysis: The total ion chromatogram (TIC) is recorded. The identification of this compound is based on the comparison of its retention time and mass spectrum with those of a reference standard or with data from spectral libraries (e.g., NIST, Wiley). Quantification is performed by integrating the peak area of the corresponding ion chromatogram.
Visualization of Biosynthetic Pathway
The biosynthesis of this compound proceeds through the well-established mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the formation of the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP). FPP is then cyclized to form germacrene A, a key intermediate. Subsequent enzymatic oxidation steps are proposed to yield germacrone, which is then epoxidized to form this compound.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This technical guide consolidates the current knowledge on the natural occurrence of this compound in Curcuma species. The provided quantitative data, though limited, highlights C. longa and C. aromatica as notable sources. The detailed experimental protocols for extraction, isolation, and quantification offer a practical framework for researchers. Furthermore, the visualized biosynthetic pathway provides a conceptual basis for understanding the formation of this bioactive sesquiterpenoid. Further research is warranted to explore a wider range of Curcuma species for their this compound content and to fully elucidate the enzymatic steps involved in its biosynthesis. This will be crucial for harnessing its potential in pharmaceutical and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Epoxidation: A Technical Guide to the Biosynthesis of Germacrone 4,5-Epoxide in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biosynthetic pathway of Germacrone 4,5-epoxide, a naturally occurring sesquiterpenoid with potential pharmacological applications. While the complete enzymatic cascade leading to this specific epoxide in plants is yet to be fully elucidated, this document synthesizes the current understanding of germacrane-type sesquiterpenoid biosynthesis and proposes a putative pathway for the formation of this compound. This guide provides a comprehensive overview of the precursor molecules, key enzyme families, and proposed biochemical transformations. Furthermore, it offers detailed experimental protocols for the identification and characterization of the enzymes involved, particularly the elusive epoxidase.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to originate from the general isoprenoid pathway, culminating in a series of specific enzymatic reactions that form the characteristic germacrane (B1241064) skeleton and subsequent oxidative modifications. The pathway can be conceptually divided into three main stages:
Stage 1: Formation of the Sesquiterpenoid Precursor, Farnesyl Pyrophosphate (FPP)
The journey begins with the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS) , yields the C15 compound, (2E,6E)-farnesyl pyrophosphate (FPP). FPP is the central precursor for all sesquiterpenoids.
Stage 2: Cyclization to the Germacrane Skeleton
The formation of the characteristic 10-membered germacrane ring is a critical step. This is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically germacrene A synthase (GAS) . GAS facilitates the ionization of the diphosphate (B83284) group from FPP, generating a farnesyl cation that undergoes an intramolecular cyclization to form germacrene A.
Stage 3: Oxidative Modifications to Germacrone and its Epoxidation
Following the formation of the germacrene A backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs). While the precise sequence leading to this compound is not definitively established, a plausible pathway involves the following steps:
-
Oxidation of Germacrene A: Germacrene A oxidase (GAO) , a well-characterized CYP, is known to catalyze the oxidation of germacrene A. This can lead to the formation of germacra-1(10),4,7(11)-trien-12-oic acid.
-
Formation of Germacrone: Further enzymatic transformations, potentially involving other CYPs or dehydrogenases, are required to convert the oxidized germacrene A intermediates into germacrone. Germacrone is a key intermediate that has been isolated from various plant species, particularly within the Curcuma genus.
-
Epoxidation of Germacrone: The final and most enigmatic step is the epoxidation of the 4,5-double bond of germacrone. This reaction is hypothetically catalyzed by a specific, yet-to-be-identified cytochrome P450 monooxygenase , which we will refer to as Germacrone 4,5-epoxidase (G4,5E). This enzyme would utilize molecular oxygen and NADPH as a cofactor to introduce an epoxide moiety across the double bond. The natural occurrence of (4S,5S)-(+)-germacrone-4,5-epoxide in Curcuma aromatica strongly supports the existence of such an enzyme[1].
The proposed biosynthetic pathway is visualized in the following diagram:
Quantitative Data
Quantitative data on the biosynthesis of this compound is scarce. However, studies on related compounds in the Curcuma genus provide some context. The following table summarizes available quantitative information.
| Compound | Plant Source | Tissue | Concentration/Activity | Method |
| Germacrone | Curcuma species | Rhizome | Varies significantly, can be a major component of essential oil | GC-MS |
| (4S,5S)-(+)-Germacrone-4,5-epoxide | Curcuma aromatica | Rhizome | Not reported | Isolation and structure elucidation |
| (4S,5S)-(+)-Germacrone-4,5-epoxide | - | - | IC50 for CYP3A4 inhibition: 1.0 ± 0.2 µM | in vitro enzyme inhibition assay |
Experimental Protocols
The identification and characterization of the putative Germacrone 4,5-epoxidase require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes
A transcriptomic approach is a powerful tool to identify candidate cytochrome P450 genes involved in the biosynthesis of this compound.
Experimental Workflow: Transcriptome Analysis for Candidate Gene Discovery
Functional Characterization of Candidate Enzymes
Once candidate genes are identified, their function needs to be validated through heterologous expression and in vitro or in vivo enzyme assays.
Protocol: Heterologous Expression in Saccharomyces cerevisiae
-
Gene Cloning: Amplify the full-length open reading frame of the candidate CYP gene from Curcuma cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52). Co-expression with a cytochrome P450 reductase (CPR) from a plant source is often necessary for activity.
-
Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11).
-
Protein Expression: Grow the transformed yeast in an appropriate selection medium and induce protein expression with galactose.
-
Microsome Isolation: Harvest the yeast cells, disrupt them mechanically (e.g., with glass beads), and isolate the microsomal fraction, which contains the expressed P450 enzyme, by differential centrifugation.
Protocol: In Vitro Enzyme Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Isolated yeast microsomes (containing the candidate enzyme)
-
Germacrone (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound. A comparison with an authentic standard of this compound is required for confirmation.
Experimental Workflow: Functional Characterization of a Candidate Epoxidase
References
Physical and chemical properties of (4S,5S)-Germacrone-4,5-epoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4S,5S)-Germacrone-4,5-epoxide is a naturally occurring sesquiterpenoid found in various medicinal plants of the Zingiberaceae family. This chiral epoxide derivative of germacrone (B1671451) has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer and insecticidal activities. This technical guide provides a comprehensive overview of the physical and chemical properties of (4S,5S)-Germacrone-4,5-epoxide, along with available experimental data and methodologies. The document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
(4S,5S)-Germacrone-4,5-epoxide is a bicyclic sesquiterpenoid characterized by a germacrane (B1241064) skeleton with an epoxide ring at the 4,5-position.
Table 1: Physical and Chemical Properties of (4S,5S)-Germacrone-4,5-epoxide
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | PubChem[1][2] |
| Molecular Weight | 234.33 g/mol | PubChem[1][2] |
| IUPAC Name | (1S,10R)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one | PubChem[2] |
| Melting Point | 59 °C | Biosynth[3] |
| Boiling Point | 324.65 °C (Predicted) | Cheméo[4] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | ChemFaces |
| XLogP3 | 2.8 | PubChem[1][2] |
| Kovats Retention Index | 1835 (Standard non-polar column) | NIST WebBook[5] |
| Appearance | Crystalline solid | N/A |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for elucidating the structure of (4S,5S)-Germacrone-4,5-epoxide. The expected chemical shifts would be consistent with a germacrane-type sesquiterpenoid containing an epoxide ring and an α,β-unsaturated ketone system.
Table 2: Predicted ¹³C NMR Chemical Shifts for (4S,5S)-Germacrone-4,5-epoxide
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | ~40-50 |
| C2 | ~25-35 |
| C3 | ~120-130 |
| C4 | ~60-70 (epoxide) |
| C5 | ~60-70 (epoxide) |
| C6 | ~150-160 (C=O) |
| C7 | ~125-135 |
| C8 | ~30-40 |
| C9 | ~40-50 |
| C10 | ~140-150 |
| C11 | ~20-30 |
| C12 | ~20-30 |
| C13 | ~20-30 |
| C14 | ~15-25 |
| C15 | ~15-25 |
Note: These are approximate predicted values. Actual experimental values may vary depending on the solvent and instrument used.
2.2. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For (4S,5S)-Germacrone-4,5-epoxide, the expected monoisotopic mass is 234.16198 Da.[1][2] The fragmentation pattern in Electron Ionization (EI)-MS would likely involve cleavage of the epoxide ring and losses of small neutral molecules such as CO, H₂O, and hydrocarbon fragments.
Experimental Protocols
3.1. Synthesis of (4S,5S)-Germacrone-4,5-epoxide
A common method for the synthesis of (4S,5S)-Germacrone-4,5-epoxide is the epoxidation of its precursor, germacrone, using a peroxy acid such as meta-chloroperoxybenzoic acid (mCPBA).
Experimental Workflow: Synthesis of (4S,5S)-Germacrone-4,5-epoxide
Caption: Synthetic workflow for the epoxidation of germacrone.
Detailed Protocol:
-
Reaction Setup: Dissolve germacrone in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (mCPBA) in CH₂Cl₂ to the germacrone solution at room temperature. The molar ratio of mCPBA to germacrone is typically 1.1:1 to ensure complete conversion.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane (B92381):ethyl acetate).
-
Work-up: Once the reaction is complete, quench the excess mCPBA by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Subsequently, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by a brine wash.
-
Extraction and Drying: Extract the aqueous layer with CH₂Cl₂ or ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to afford pure (4S,5S)-Germacrone-4,5-epoxide.
Biological Activities and Signaling Pathways
4.1. Anticancer Activity
(4S,5S)-Germacrone-4,5-epoxide has demonstrated potential as an anticancer agent. Studies suggest that its mechanism of action may involve the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis.
Signaling Pathway: Postulated Anticancer Mechanism of (4S,5S)-Germacrone-4,5-epoxide
Caption: Potential anticancer signaling pathway modulation.
4.2. Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. The bioactivity is typically assessed through various assays that measure mortality or behavioral changes in target insects.
Experimental Workflow: Insecticidal Bioassay
Caption: General workflow for an insecticidal bioassay.
Representative Protocol for Insecticidal Bioassay (Contact Toxicity):
-
Test Compound Preparation: Prepare a series of dilutions of (4S,5S)-Germacrone-4,5-epoxide in a suitable solvent (e.g., acetone).
-
Insect Rearing: Use a laboratory-reared colony of the target insect species to ensure uniformity.
-
Topical Application: Apply a small, fixed volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects using a micro-applicator. A control group should be treated with the solvent alone.
-
Observation: Place the treated insects in ventilated containers with access to food and water. Record mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Use the mortality data to calculate the lethal concentration (LC₅₀) or lethal dose (LD₅₀) values through probit analysis.
Conclusion
(4S,5S)-Germacrone-4,5-epoxide is a promising natural product with significant potential for further investigation in the fields of medicine and agriculture. This guide provides a foundational understanding of its chemical and physical properties, along with methodologies for its synthesis and biological evaluation. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic and practical applications.
References
- 1. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Npc12463 | C15H22O2 | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4S,5S)-(+)-Germacrone 4,5-epoxide | 92691-35-5 | SDA69135 [biosynth.com]
- 4. (4S,5S)-Germacrone-4,5-epoxide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. (4S,5S)-Germacrone-4,5-epoxide [webbook.nist.gov]
Mass spectrometry fragmentation pattern of Germacrone 4,5-epoxide
An In-depth Technical Guide on the Mass Spectrometry Fragmentation of Germacrone 4,5-Epoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry fragmentation pattern of this compound, a sesquiterpenoid found in various medicinal plants of the Zingiberaceae family. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product analysis.
Compound Information
This compound is a natural product with the molecular formula C₁₅H₂₂O₂ and a monoisotopic mass of 234.1620 Da.[1] It is classified as a germacrane (B1241064) sesquiterpenoid, characterized by a ten-membered carbon ring. This compound has been identified in various Curcuma species, including Curcuma aromatica, Curcuma wenyujin, and Curcuma longa.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Monoisotopic Mass | 234.1620 Da | [1] |
| Molar Mass | 234.33 g/mol | [1] |
| Chemical Class | Germacrane Sesquiterpenoid |
Mass Spectrometry Fragmentation Pattern
While a publicly available, detailed experimental mass spectrum with quantitative fragment intensities for this compound is not readily found in comprehensive spectral databases, a predicted GC-MS spectrum is available in the Human Metabolome Database (HMDB). The fragmentation of germacrane sesquiterpenoids is influenced by the presence of functional groups and the inherent strain of the ten-membered ring.
The fragmentation of this compound is expected to be directed by the ketone and epoxide functional groups. Key fragmentation pathways for ketones often involve α-cleavage and McLafferty rearrangements. For epoxides, ring-opening reactions followed by further fragmentation are common.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Relative Intensity | Putative Fragment Ion |
| 234 | Moderate | [M]⁺ |
| 219 | Low | [M - CH₃]⁺ |
| 191 | Low | [M - C₃H₇]⁺ |
| 177 | Low | [M - C₄H₉O]⁺ |
| 151 | Moderate | [C₁₀H₁₅O]⁺ |
| 123 | High | [C₉H₁₅]⁺ |
| 109 | High | [C₈H₁₃]⁺ |
| 95 | High | [C₇H₁₁]⁺ |
| 81 | Very High | [C₆H₉]⁺ (Base Peak) |
| 67 | High | [C₅H₇]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 43 | Very High | [C₃H₇]⁺ |
Note: This table is based on a predicted spectrum and general fragmentation principles of related compounds. Actual experimental values may vary.
Proposed Fragmentation Pathway
The fragmentation of this compound likely initiates with the ionization of one of the oxygen atoms (ketone or epoxide). The following diagram illustrates a plausible fragmentation pathway leading to some of the key predicted fragments.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
Detailed experimental protocols for acquiring the mass spectrum of this compound are not explicitly published. However, based on the analysis of essential oils containing this compound, a general Gas Chromatography-Mass Spectrometry (GC-MS) protocol can be outlined.
4.1. Sample Preparation
For the analysis of this compound from plant material, essential oils are typically extracted via hydrodistillation. The resulting oil is then diluted in a suitable solvent, such as hexane (B92381) or ethyl acetate, prior to GC-MS analysis.
4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
A typical GC-MS setup for the analysis of sesquiterpenoids would involve the following:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of terpenes, such as a DB-5ms or HP-5ms column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of the various components of the essential oil. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.
-
Mass Spectrometer: An electron ionization (EI) source is commonly used for the fragmentation of terpenes.
-
Ionization Energy: 70 eV.
-
Mass Range: A scan range of m/z 40-400 is generally sufficient to cover the molecular ion and the expected fragments of sesquiterpenoids.
-
Data Analysis: The identification of this compound is achieved by comparing the acquired mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley) or with a purified standard.
Logical Workflow for Identification
The following diagram illustrates the logical workflow for the identification of this compound in a sample.
Caption: Workflow for the identification of this compound.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For definitive identification and detailed fragmentation studies, the analysis of a purified standard under controlled experimental conditions is recommended.
References
Technical Guide: Gas Chromatography of Germacrone 4,5-Epoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the gas chromatographic analysis of Germacrone 4,5-epoxide, a sesquiterpenoid of significant interest for its potential therapeutic properties. The guide includes key quantitative data, detailed experimental protocols, and a visualization of a relevant biological signaling pathway.
Gas Chromatography Data for this compound
Gas chromatography (GC) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound analysis, retention indices (RI) are often used instead of retention times. Retention indices are more robust and transferable between laboratories as they are normalized to the retention times of a homologous series of n-alkanes, thus minimizing variations due to slight differences in analytical conditions.
The following table summarizes the reported retention index and the experimental conditions for the analysis of (4S,5S)-Germacrone-4,5-epoxide.
| Parameter | Value | Reference |
| Retention Index (RI) | 1835 | [1] |
| Column Type | Capillary | [1] |
| Active Phase | Elite-1 (non-polar) | [1] |
| Column Dimensions | 30 m x 0.32 mm x 0.25 µm | [1] |
| Carrier Gas | Helium | [1] |
| Temperature Program | 60°C to 246°C at 3 K/min | [1] |
Experimental Protocol for GC Analysis
This section details the methodology for the gas chromatographic analysis of this compound based on the data provided by the NIST WebBook.
2.1. Instrumentation
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column: Elite-1 (or equivalent non-polar phase), 30 m length, 0.32 mm internal diameter, 0.25 µm film thickness.[1]
2.2. Reagents and Standards
-
Helium (carrier gas), high purity.[1]
-
This compound standard of known purity.
-
A homologous series of n-alkanes for the determination of the Retention Index.
-
High-purity solvent (e.g., hexane (B92381) or ethyl acetate) for sample and standard dilution.
2.3. Chromatographic Conditions
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C (for FID) or as per MS manufacturer's recommendations.
-
Carrier Gas Flow: Constant flow or constant pressure mode, optimized for the column dimensions.
-
Oven Temperature Program:
-
Injection Volume: 1 µL (or as appropriate for the concentration and instrument sensitivity).
-
Split Ratio: To be optimized based on sample concentration (e.g., 20:1).
2.4. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable high-purity solvent.
-
If necessary, perform further dilutions to bring the concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
2.5. Data Analysis
-
Inject the prepared sample into the gas chromatograph.
-
Record the chromatogram and identify the peak corresponding to this compound based on its retention index.
-
To calculate the Retention Index (RI), a mixture of n-alkanes is injected under the same chromatographic conditions. The RI is then calculated using the following formula:
RI = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]
Where:
-
t_x is the retention time of this compound.
-
t_n is the retention time of the n-alkane eluting immediately before the compound.
-
t_{n+1} is the retention time of the n-alkane eluting immediately after the compound.
-
n is the carbon number of the n-alkane eluting immediately before the compound.
-
Biological Signaling Pathway
This compound has demonstrated potential as an anti-cancer agent, particularly in leukemic cells.[1] Its mechanism of action involves the modulation of specific signaling pathways. One of the key mechanisms is the downregulation of the Wilms tumor 1 (WT1) protein, a transcription factor that plays a role in the proliferation of leukemic cells.[1] The compound has also been noted to modulate the MAPK signaling pathway and inhibit cytochrome P450 enzymes.[1]
Below is a diagram illustrating the proposed inhibitory effect of this compound on a cancer-related signaling pathway.
Caption: Inhibitory effect of this compound on the WT1 protein and MAPK pathway.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Sesquiterpenoids from Curcuma phaeocaulis
For Researchers, Scientists, and Drug Development Professionals
The rhizome of Curcuma phaeocaulis, a member of the Zingiberaceae family, has long been a staple in traditional Chinese medicine for its purported therapeutic properties, including removing blood stasis, alleviating pain, and treating tumors.[1] Modern phytochemical investigations have identified sesquiterpenoids as major bioactive constituents responsible for these diverse pharmacological effects.[2][3] This technical guide provides a comprehensive overview of the biological activities of sesquiterpenoids isolated from Curcuma phaeocaulis, with a focus on their anti-inflammatory and antitumor activities. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and drug development endeavors.
Biological Activities of Sesquiterpenoids from Curcuma phaeocaulis
Sesquiterpenoids from Curcuma phaeocaulis exhibit a broad spectrum of biological activities, with anti-inflammatory and cytotoxic (antitumor) effects being the most extensively studied.[2][3] Other notable activities include neuroprotective, anti-platelet aggregation, and vasorelaxant effects.[4] The diverse chemical structures of these sesquiterpenoids, including guaiane, germacrane, eudesmane, and cadinane (B1243036) types, contribute to their wide range of biological functions.[2][3]
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Sesquiterpenoids from Curcuma phaeocaulis have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.
A primary mechanism of their anti-inflammatory action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[5][6] Overproduction of NO is a hallmark of inflammatory conditions. Several cadinane-type and guaiane-type sesquiterpenoids have shown potent inhibitory effects on NO production.[5][6]
Furthermore, certain sesquiterpenoids, such as ar-turmerone, have been found to suppress the production of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), in CD4+ T cells.[7] This suggests an immunomodulatory role for these compounds. The inhibition of Toll-like receptor 4 (TLR4) activation, a key initiator of the inflammatory cascade in response to LPS, is another important mechanism.[8]
The workflow for assessing the anti-inflammatory effects of these compounds typically involves isolating the compounds, treating macrophage cell lines with an inflammatory stimulus like LPS in the presence or absence of the test compounds, and then measuring the levels of inflammatory mediators.
A key signaling pathway implicated in inflammation is the NF-κB pathway, which is activated by TLR4. Sesquiterpenoids from Curcuma phaeocaulis can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
Antitumor and Cytotoxic Activity
The rhizomes of Curcuma phaeocaulis have been traditionally used in tumor therapy.[1] Scientific studies have validated this use, demonstrating the potent cytotoxic effects of its sesquiterpenoid constituents against various human tumor cell lines.
Extracts from C. phaeocaulis have shown inhibitory effects on the proliferation of SMMC-7721, HepG-2, A549, and HeLa cell lines.[1] Specific sesquiterpenoids, such as phaeocaulisguatriol and phaeocaulistriol B, have exhibited significant cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values of 40.7 and 58.8 μM, respectively.[9]
The mechanism of this antitumor activity often involves the induction of apoptosis. For instance, phaeocaulisguatriol has been shown to induce apoptosis by activating the expression of the TP53 tumor suppressor protein and caspase 3.[9]
The general workflow for assessing cytotoxicity involves treating cancer cell lines with the isolated compounds and then measuring cell viability using assays such as the MTT assay.
References
- 1. Anti-inflammatory, antioxidant and antitumor activities of ingredients of Curcuma phaeocaulis Val - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Seven pairs of new enantiomeric sesquiterpenoids from Curcuma phaeocaulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cadinane sesquiterpenes from Curcuma phaeocaulis with their inhibitory activities on nitric oxide production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suppression of Inflammatory cytokine production by ar-Turmerone isolated from Curcuma phaeocaulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Sesquiterpenoids isolated from the rhizome of Curcuma phaeocaulis Valeton: antitumor activity, in silico molecular docking and molecular dynamics study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
In Silico Prediction of Germacrone 4,5-Epoxide Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Germacrone 4,5-epoxide, a sesquiterpenoid found in various medicinal plants, has demonstrated a range of biological activities, including anti-cancer and anti-inflammatory effects.[1] Understanding its molecular targets is crucial for elucidating its mechanism of action and advancing its therapeutic potential. This technical guide provides a comprehensive overview of a state-of-the-art in silico workflow for predicting the molecular targets of this compound. It details methodologies for reverse docking, pharmacophore modeling, and network pharmacology, and presents known experimental data in a structured format. This document is intended to equip researchers with the foundational knowledge to initiate and interpret computational investigations into the pharmacological targets of this promising natural compound.
Introduction to this compound
This compound is a naturally occurring sesquiterpenoid belonging to the germacrane (B1241064) class.[2] It is characterized by a 10-membered carbon ring with an epoxide functional group. This compound has been the subject of interest for its potential therapeutic properties, notably its cytotoxic effects on cancer cells and its inhibitory action on certain cytochrome P450 (CYP) enzymes.[3] The identification of its direct molecular targets is a key step in understanding its pharmacological profile and for the development of novel therapeutics.
In Silico Target Prediction Methodologies
In the absence of extensive experimental target identification studies, in silico approaches offer a powerful and cost-effective means to generate hypotheses about the molecular targets of small molecules like this compound. A multi-faceted approach combining ligand-based and structure-based methods within a network pharmacology framework is recommended for robust target prediction.
Reverse Docking
Reverse docking is a computational technique used to identify the potential protein targets of a small molecule by docking it into the binding sites of a large collection of crystallographically determined protein structures.[4][5][6]
Experimental Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF or Mol2 format from a chemical database such as PubChem (CID: 91753231) or the Human Metabolome Database (HMDB0035889).[7]
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Target Database Preparation:
-
Select a comprehensive database of 3D protein structures, such as the Protein Data Bank (PDB). Focus on the human proteome for therapeutic relevance.
-
Prepare the protein structures by removing water molecules and existing ligands, adding hydrogen atoms, and assigning partial charges.
-
-
Docking Simulation:
-
Utilize a docking software (e.g., AutoDock Vina, Glide, or GOLD) to systematically dock the prepared this compound structure into the binding pockets of each protein in the target database.[5]
-
The docking algorithm will generate multiple binding poses for the ligand in each protein's active site and calculate a corresponding binding affinity or docking score.
-
-
Post-Docking Analysis and Filtering:
-
Rank the potential protein targets based on their docking scores. Lower binding energy scores typically indicate a more favorable interaction.
-
Filter the ranked list by applying criteria such as the presence of favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and the biological relevance of the potential target to known pharmacological effects of similar compounds.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[8][9][10] This model can then be used to screen for proteins that have binding sites complementary to the pharmacophore.
Experimental Protocol:
-
Pharmacophore Feature Identification:
-
Analyze the 3D structure of this compound to identify its key pharmacophoric features, which may include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR).
-
Software such as LigandScout or Phase can be used to automatically generate a pharmacophore model from the ligand structure.
-
-
Pharmacophore Database Screening:
-
Screen a database of protein binding sites (e.g., PharmMapper, ZINCPharmer) with the generated pharmacophore model.
-
The screening process identifies proteins whose binding sites contain a complementary arrangement of features to the query pharmacophore.
-
-
Hit List Refinement:
-
Rank the identified protein "hits" based on a fitness score, which reflects how well the protein's binding site accommodates the pharmacophore.
-
Further refine the list by considering the biological function of the potential targets and their relevance to the known activities of this compound.
-
Network Pharmacology
Network pharmacology is an approach that integrates data from multiple sources to explore the complex interactions between drugs, targets, and diseases from a network perspective.[11][12][13][14]
Experimental Protocol:
-
Predicted Target Collection:
-
Compile a list of potential targets for this compound from the results of reverse docking, pharmacophore screening, and literature searches for experimentally validated targets.
-
-
Protein-Protein Interaction (PPI) Network Construction:
-
Use a PPI database (e.g., STRING, BioGRID) to construct a network of interactions among the predicted targets. This helps to identify key proteins and protein complexes that may be modulated by the compound.
-
-
Pathway and Gene Ontology (GO) Enrichment Analysis:
-
Perform pathway enrichment analysis (e.g., using KEGG or Reactome databases) and GO analysis on the list of predicted targets to identify the biological pathways and cellular processes that are most likely to be affected by this compound.
-
-
Network Visualization and Analysis:
-
Visualize the constructed networks using software such as Cytoscape.
-
Analyze the network topology to identify highly connected "hub" proteins, which may represent key regulatory nodes and high-priority targets for further investigation.
-
Quantitative Data Summary
Table 1: Experimental Inhibitory Activity of this compound against Cytochrome P450 Isoforms
| Target Protein | IC50 (µM) | Reference |
| CYP3A4 | 1.0 ± 0.2 | [3][15] |
| CYP2C9 | 7.6 ± 2.5 | [3][15] |
| CYP1A2 | 33.2 ± 3.6 | [3][15] |
Visualization of Methodologies and Pathways
In Silico Target Prediction Workflow
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. Showing Compound this compound (FDB014672) - FooDB [foodb.ca]
- 3. Pharmacophore modeling using Site-Identification by Ligand Competitive Saturation (SILCS) with multiple probe molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 7. Npc12463 | C15H22O2 | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. wpage.unina.it [wpage.unina.it]
- 9. Pharmacophore screening [bio-protocol.org]
- 10. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Traditional Chinese medicine network pharmacology: theory, methodology and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Network pharmacology: a crucial approach in traditional Chinese medicine research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | CAS:92691-35-5 | Manufacturer ChemFaces [chemfaces.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Germacrone 4,5-Epoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and purification of Germacrone (B1671451) 4,5-epoxide, a bioactive sesquiterpenoid found in various Curcuma species. The procedures outlined herein are compiled from established methodologies for the isolation of related compounds and are intended to serve as a comprehensive guide for obtaining this compound for research and drug development purposes. This protocol covers the extraction of essential oils from Curcuma rhizomes, followed by purification using column chromatography and High-Speed Counter-Current Chromatography (HSCCC), and concludes with methods for analysis and quantification. Safety and handling precautions for dealing with epoxide compounds are also addressed.
Introduction
Germacrone 4,5-epoxide is a natural sesquiterpenoid found in several plants, including those of the Curcuma genus, such as Curcuma wenyujin, Curcuma aromatica, and Curcuma longa[1]. As a derivative of germacrone, a compound with known anti-inflammatory, antitumor, and antimicrobial properties, this compound is a compound of significant interest for pharmacological research and drug discovery[2]. This document details the necessary procedures for its extraction from natural sources and subsequent purification to a high degree of purity.
Materials and Equipment
2.1. Plant Material:
-
Dried rhizomes of Curcuma wenyujin or other known this compound containing Curcuma species.
2.2. Solvents and Reagents:
-
Ethanol (B145695) (95%, analytical grade)
-
Petroleum ether (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Silica (B1680970) gel (200-300 mesh) for column chromatography
-
Diethyl ether (analytical grade)
-
Anhydrous sodium sulfate
-
Standards for Germacrone and this compound (if available)
2.3. Equipment:
-
Grinder or mill
-
Steam distillation apparatus or Clevenger-type apparatus
-
Rotary evaporator
-
Glass chromatography columns
-
High-Speed Counter-Current Chromatography (HSCCC) system
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a preparative column (e.g., C18)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system (optional, for essential oil profiling)
-
Vortex mixer
-
Ultrasonic bath
-
Standard laboratory glassware
Experimental Protocols
3.1. Preparation of Plant Material
-
Washing and Drying: Thoroughly wash the fresh rhizomes of the selected Curcuma species with water to remove soil and other debris.
-
Slicing and Drying: Slice the clean rhizomes into thin pieces to facilitate drying. Dry the slices in a well-ventilated oven at a temperature not exceeding 40°C to prevent the loss of volatile compounds.
-
Grinding: Once completely dry, grind the rhizome slices into a fine powder using a grinder or mill. Store the powder in an airtight container in a cool, dark place until extraction.
3.2. Extraction of Essential Oil
Two primary methods are recommended for the extraction of the essential oil containing this compound.
Method A: Steam Distillation
-
Place the powdered rhizome (e.g., 5 kg) into the distillation flask of a steam distillation apparatus.
-
Add water to the flask, ensuring the plant material is fully submerged.
-
Heat the flask to generate steam, which will pass through the plant material, carrying the volatile essential oils.
-
Condense the steam and oil mixture and collect it in a separating funnel.
-
Separate the essential oil from the aqueous layer. The essential oil yield from Curcuma rhizomes is typically around 1-5%. For instance, approximately 50 mL of essential oil can be obtained from 5 kg of dried turmeric rhizome[3].
-
Dry the collected essential oil over anhydrous sodium sulfate.
Method B: Ultrasonic-Assisted Solvent Extraction This method is optimized for the extraction of germacrone and related compounds from Curcuma wenyujin[4].
-
Mix the powdered rhizome with 70% ethanol at a liquid-to-solid ratio of 8 mL/g[4].
-
Place the mixture in an ultrasonic bath and sonicate for 20 minutes at a controlled temperature of 30°C[4].
-
After sonication, filter the mixture to separate the extract from the solid plant material.
-
Concentrate the ethanol extract using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
The crude extract can then be subjected to liquid-liquid partitioning with petroleum ether or hexane (B92381) to enrich the less polar sesquiterpenoids, including this compound.
3.3. Purification of this compound
A multi-step purification process is recommended to achieve high purity.
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Prepare a silica gel column (200-300 mesh) using petroleum ether as the slurry solvent.
-
Dissolve the crude essential oil or the petroleum ether fraction from the solvent extraction in a minimal amount of petroleum ether and load it onto the column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Combine the fractions containing this compound based on the analysis.
Step 2: High-Speed Counter-Current Chromatography (HSCCC) (Fine Purification) This method has been successfully used for the purification of germacrone and can be adapted for its epoxide derivative[5].
-
Solvent System: Prepare a two-phase solvent system composed of petroleum ether-ethanol-diethyl ether-water (5:4:0.5:1, v/v/v/v)[5]. Shake the mixture vigorously in a separating funnel and allow the phases to separate.
-
HSCCC Operation:
-
Fill the HSCCC column entirely with the lower aqueous phase as the stationary phase.
-
Pump the upper organic phase as the mobile phase at a flow rate of 1.0 mL/min.
-
Set the revolution speed of the apparatus to approximately 670 rpm[5].
-
Dissolve the enriched fraction from the silica gel chromatography in a mixture of the upper and lower phases (1:1, v/v).
-
Inject the sample into the HSCCC system.
-
Collect fractions and monitor for the presence of this compound using analytical HPLC.
-
3.4. Final Purification and Analysis by Preparative HPLC
-
For achieving the highest purity, the fractions containing this compound from HSCCC can be further purified using preparative HPLC.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
-
Flow Rate: Optimized for the preparative column.
-
-
Inject the sample and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound.
-
Confirm the purity of the final product using analytical HPLC.
Data Presentation
The following tables summarize the expected yields and purity at different stages of the extraction and purification process. Note that some data is based on the purification of germacrone and serves as an estimate for this compound.
Table 1: Extraction Yields
| Extraction Method | Starting Material | Product | Typical Yield | Reference |
| Steam Distillation | Dried Curcuma rhizomes | Essential Oil | 1-5% (v/w) | [3] |
| Ultrasonic-Assisted Extraction | Dried C. wenyujin rhizomes | Crude Extract | Not specified | [4] |
Table 2: Purification Efficiency
| Purification Step | Input Material | Product | Purity | Yield | Reference |
| HSCCC | 658 mg C. wenyujin essential oil | Germacrone | > 95% | 62 mg | [5] |
| HSCCC | 658 mg C. wenyujin essential oil | Curdione (B1662853) | > 95% | 93 mg | [5] |
Note: The essential oil of Curcuma singularis has been reported to contain 3.84% this compound, which can be used as a reference for expected content in the initial extract.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a potential signaling pathway influenced by related compounds.
References
- 1. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docsdev.gracoroberts.com [docsdev.gracoroberts.com]
- 4. Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Transannular Cyclization of Germacrone 4,5-Epoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the transannular cyclization of Germacrone 4,5-epoxide, a key reaction in the synthesis of various sesquiterpenoid skeletons. The protocols cover both base-catalyzed and acid-catalyzed reaction conditions, leading to the formation of eudesmane-type and guaiane-type sesquiterpenes, respectively.
Introduction
This compound is a versatile intermediate derived from germacrone, a naturally occurring sesquiterpene. Its strained ten-membered ring and epoxide functionality make it an excellent precursor for transannular cyclization reactions, which mimic biosynthetic pathways to form various bicyclic sesquiterpenoid cores. These resulting skeletons, such as eudesmanolides and guaianolides, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This application note details the experimental setup for achieving selective cyclization under either basic or acidic conditions.
Reaction Pathways and Products
The transannular cyclization of (4S,5S)-Germacrone-4,5-epoxide can be directed to yield different classes of sesquiterpenoids depending on the catalytic conditions.
-
Base-Catalyzed Cyclization: Treatment with a base typically leads to the formation of eudesmane-type sesquiterpenes. The reaction is proposed to proceed via an initial isomerization followed by a transannular Michael addition.
-
Acid-Catalyzed Cyclization: In the presence of a Brønsted or Lewis acid, the epoxide is activated, initiating a cascade of carbocationic rearrangements that can lead to guaiane-type skeletons and other rearranged products.
The specific products obtained can be influenced by the choice of reagents, solvent, and reaction temperature.
Signaling Pathway Diagram: Reaction Mechanisms
Caption: Reaction pathways for base- and acid-catalyzed transannular cyclization.
Experimental Protocols
The following are detailed protocols for the preparation of this compound and its subsequent transannular cyclization under basic and acidic conditions.
Protocol 1: Synthesis of (4S,5S)-Germacrone-4,5-epoxide
This protocol describes the epoxidation of Germacrone.
Materials:
-
Germacrone
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve Germacrone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield (4S,5S)-Germacrone-4,5-epoxide.
Protocol 2: Base-Catalyzed Transannular Cyclization
This protocol details the conversion of this compound to eudesmane-type sesquiterpenes.
Materials:
-
(4S,5S)-Germacrone-4,5-epoxide
-
Methanolic potassium hydroxide (B78521) (5%)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Dissolve (4S,5S)-Germacrone-4,5-epoxide in methanol in a round-bottom flask.
-
Add 5% methanolic potassium hydroxide solution to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to isolate the eudesmane-type products.
Protocol 3: Acid-Catalyzed Transannular Cyclization
This protocol describes a representative procedure for acid-catalyzed cyclization to yield rearranged sesquiterpenoid skeletons.
Materials:
-
(4S,5S)-Germacrone-4,5-epoxide
-
Gallium(III) chloride (GaCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Dissolve (4S,5S)-Germacrone-4,5-epoxide in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of GaCl₃ (0.1 - 0.5 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
After completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography with a hexane-ethyl acetate gradient.
Data Presentation
The following tables summarize the typical product distribution for the base- and acid-catalyzed cyclization of this compound. Yields are indicative and may vary based on specific reaction conditions.
Table 1: Product Distribution in Base-Catalyzed Cyclization
| Product Number | Compound Name | Skeleton Type | Yield (%) |
| 2 | (4S,5S,9Z)-4,5-epoxygermacra-7(11),9-dien-8-one | Germacrane | ~25% |
| 3 | A eudesmane-type derivative | Eudesmane | ~30% |
| 4 | A new eudesmane-type derivative | Eudesmane | ~15% |
| 5 | Another new eudesmane-type derivative | Eudesmane | ~10% |
Data is based on the findings of Kuroyanagi et al. (2014) where (4S,5S)-Germacrone-4,5-epoxide was treated with a base.
Table 2: Representative Product Distribution in Acid-Catalyzed Cyclization
| Catalyst | Product Name/Skeleton | Yield (%) |
| GaCl₃ | Gajutsulactone A | 72% |
| Diethylaluminium chloride | Eudesmanone derivative | Not specified |
Experimental Workflow
The general workflow for the synthesis and cyclization of this compound is depicted below.
Caption: General experimental workflow for the transannular cyclization of this compound.
Application Notes and Protocols for Determining the Cytotoxicity of Germacrone 4,5-epoxide in Cancer Cell Lines
For Research Use Only.
I. Introduction
Germacrone (B1671451) 4,5-epoxide is a sesquiterpenoid natural product found in plants of the Curcuma genus.[1] While specific research on the cytotoxic properties of Germacrone 4,5-epoxide is limited, the related compound, Germacrone, has demonstrated significant anti-cancer effects across a variety of human cancer cell lines. Studies have shown that Germacrone can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2][3][4][5] The mechanisms of action for Germacrone often involve the modulation of key signaling pathways, such as the Akt/MDM2/p53 and mitochondria-mediated caspase pathways, which are critical for cell survival and death.[6][7][8]
Given the established anti-tumor activity of Germacrone, its epoxide derivative, this compound, represents a compound of interest for cancer research and drug discovery. One report suggests it possesses anti-leukemic properties.[9] Determining the cytotoxic profile of this compound is a critical first step in evaluating its therapeutic potential.
These application notes provide a detailed protocol for assessing the cytotoxicity of this compound against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability and metabolic activity.[10][11][12] Additionally, alternative assay protocols (SRB and LDH) are mentioned, and potential signaling pathways that may be affected by the compound are discussed.
II. Principle of the Assays
A. MTT Assay The MTT assay is a quantitative colorimetric method to assess cell viability.[11] The core principle is the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. This reaction is carried out by mitochondrial dehydrogenases, primarily in metabolically active, viable cells.[10] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of living cells in the well.[10][13]
B. Alternative Assays
-
Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, providing an estimation of cell number.[14][15][16]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane (a hallmark of late apoptosis or necrosis).[17][18][19] Increased LDH activity in the supernatant corresponds to an increase in cell death.
III. Data Presentation: Cytotoxicity of this compound
Note: The following data are hypothetical and presented for illustrative purposes only. Actual results must be determined experimentally.
The cytotoxic effect of a compound is typically quantified by its IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth or viability compared to an untreated control.
Table 1: Hypothetical Cell Viability of A549 Lung Cancer Cells after 48h Treatment with this compound.
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.250 ± 0.08 | 100% |
| 1 | 1.188 ± 0.07 | 95% |
| 5 | 1.025 ± 0.06 | 82% |
| 10 | 0.813 ± 0.05 | 65% |
| 25 | 0.613 ± 0.04 | 49% |
| 50 | 0.375 ± 0.03 | 30% |
| 100 | 0.150 ± 0.02 | 12% |
Table 2: Hypothetical IC₅₀ Values of this compound in Various Human Cancer Cell Lines.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| A549 | Lung Carcinoma | 25.5 |
| MCF-7 | Breast Adenocarcinoma | 32.8 |
| HepG2 | Hepatocellular Carcinoma | 28.1 |
| HCT116 | Colon Carcinoma | 41.2 |
| U87-MG | Glioblastoma | 22.4 |
IV. Experimental Protocols
A. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Selected human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[10][13]
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
B. Preparation of Compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 20-50 mM) by dissolving it in sterile DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.[10]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
C. Cell Culture and Seeding
-
Culture the selected cancer cell lines in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Harvest cells that are in the exponential growth phase using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (should be >95%).
-
Dilute the cell suspension to the optimal seeding density for the specific cell line (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
D. MTT Assay Protocol
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%).
-
Also, include a "medium only" blank control without cells.
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect this solution from light.[10]
-
After the treatment incubation, add 10-20 µL of the MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[11][13]
-
Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells will form visible purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of MTT Solubilization Solution to each well.[10]
-
Place the plate on an orbital shaker for 15-20 minutes in the dark to ensure complete dissolution of the formazan crystals.[10]
-
-
Absorbance Measurement:
E. Data Analysis
-
Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Cell Viability against the log of the compound concentration.
-
Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis.
V. Visualizations: Workflow and Potential Signaling Pathways
Experimental Workflow: MTT Cytotoxicity Assay
The following diagram outlines the key steps involved in performing the MTT assay to determine the cytotoxicity of this compound.
Caption: Workflow for the MTT cytotoxicity assay.
Potential Mechanism: Intrinsic Apoptosis Pathway
Based on studies of the related compound Germacrone, this compound may induce cytotoxicity by triggering the intrinsic (mitochondrial) apoptosis pathway. This pathway is controlled by the Bcl-2 family of proteins and leads to the activation of executioner caspases.[5][20]
Caption: Potential intrinsic apoptosis signaling pathway.
References
- 1. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Germacrone inhibits the proliferation of glioma cells by promoting apoptosis and inducing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor effect of germacrone on human hepatoma cell lines through inducing G2/M cell cycle arrest and promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Germacrone Inhibits Cell Proliferation and Induces Apoptosis in Human Esophageal Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - ProQuest [proquest.com]
- 8. Germacrone induces caspase-3/GSDME activation and enhances ROS production, causing HepG2 pyroptosis - ProQuest [proquest.com]
- 9. CheMondis Marketplace [chemondis.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchhub.com [researchhub.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 17. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 20. Cytotoxicity evaluation of Curcuma aromatica Salisb. rhizome extract via apoptosis and reactive oxygen species generation in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Anti-inflammatory Assessment of Germacrone 4,5-epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrone 4,5-epoxide, a sesquiterpenoid, has garnered interest for its potential therapeutic properties. These application notes provide a comprehensive guide to evaluating the in vivo anti-inflammatory activity of this compound. The protocols detailed herein describe established rodent models of acute and systemic inflammation, along with methods for quantifying the inflammatory response and elucidating potential mechanisms of action.
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only, designed to reflect potential outcomes based on studies of similar anti-inflammatory compounds.
Data Presentation: Summarized Hypothetical In Vivo Efficacy
The following tables present hypothetical data on the anti-inflammatory effects of this compound in two standard in vivo models.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h post-carrageenan (Mean ± SEM) | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| This compound | 25 | 0.61 ± 0.05 | 28.2 |
| This compound | 50 | 0.45 ± 0.04 | 47.1 |
| This compound | 100 | 0.35 ± 0.03 | 58.8 |
*p < 0.05 compared to Vehicle Control.
Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Induced Systemic Inflammation in Mice
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) (Mean ± SEM) | Serum IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle Control | - | 1250 ± 110 | 980 ± 95 |
| Dexamethasone | 5 | 450 ± 50 | 310 ± 40 |
| This compound | 25 | 980 ± 90 | 750 ± 80 |
| This compound | 50 | 720 ± 75 | 540 ± 60 |
| This compound | 100 | 510 ± 60 | 390 ± 55 |
*p < 0.05 compared to Vehicle Control.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation. Carrageenan injection induces a biphasic inflammatory response, with the initial phase involving the release of histamine (B1213489) and serotonin, followed by a later phase mediated by prostaglandins (B1171923) and cytokines.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Indomethacin (positive control)
-
1% (w/v) Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Syringes and needles
Protocol:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide animals into five groups (n=6-8 per group): Vehicle Control, Indomethacin (10 mg/kg), and this compound (25, 50, and 100 mg/kg).
-
Drug Administration: Administer the vehicle, Indomethacin, or this compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[1]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2][3]
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Tissue Collection (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue collected for histological analysis or measurement of inflammatory mediators.[4]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the systemic anti-inflammatory effects of compounds. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response characterized by the release of pro-inflammatory cytokines.[5]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Dexamethasone (positive control)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile pyrogen-free saline
-
Vehicle
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Animal Acclimatization: As described in the previous protocol.
-
Grouping: Randomly divide animals into five groups (n=6-8 per group): Vehicle Control, Dexamethasone (5 mg/kg), and this compound (25, 50, and 100 mg/kg).
-
Drug Administration: Administer the vehicle, Dexamethasone, or this compound (i.p. or p.o.) one hour prior to LPS challenge.[1]
-
Induction of Inflammation: Inject mice intraperitoneally with LPS at a dose of 1 mg/kg.[1]
-
Sample Collection: Two hours after LPS injection, collect blood via cardiac puncture or retro-orbital bleeding under anesthesia.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the serum using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the mean cytokine levels in the treated groups to the vehicle control group.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
To investigate the molecular mechanism of this compound, Western blotting can be performed on tissue lysates from the in vivo experiments to assess the activation of key inflammatory signaling pathways like NF-κB and MAPKs.
Materials:
-
Tissue lysates from inflamed paw tissue or other relevant organs
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Quantification: Determine the protein concentration of the tissue lysates.
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Germacrone 4,5-Epoxide Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for testing the in vitro efficacy of Germacrone 4,5-epoxide, a sesquiterpenoid with potential anti-inflammatory and anti-cancer properties. The following protocols and data presentation guidelines are designed to ensure robust and reproducible results.
Introduction
This compound is a naturally occurring derivative of germacrone, found in various plants of the Zingiberaceae family.[1] Preliminary studies suggest that this compound may modulate inflammatory pathways and exhibit anti-tumor effects.[1] These protocols outline the necessary cell culture conditions and experimental procedures to evaluate the cytotoxic and apoptotic effects of this compound on relevant cancer cell lines.
Recommended Cell Line and Culture Conditions
The human hepatocellular carcinoma cell line, HepG2 , is recommended for initial efficacy testing due to its established use in cytotoxicity studies of natural compounds, including sesquiterpenes.[2]
Table 1: HepG2 Cell Culture Conditions
| Parameter | Recommended Condition |
| Growth Medium | Eagle's Minimum Essential Medium (EMEM) |
| Supplements | 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL Penicillin/Streptomycin |
| Culture Temperature | 37°C |
| CO₂ Level | 5% |
| Subculture | When cells reach 80-90% confluency (typically every 3-4 days) |
| Dissociation Agent | Trypsin-EDTA solution |
Note: It is crucial to maintain consistent cell culture conditions to ensure the reproducibility of experimental results.
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[3]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired concentrations using the complete cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[2]
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) for 24, 48, and 72 hours.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Example Data Presentation for MTT Assay Results
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC₅₀ (µM) |
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
Protocol:
-
Cell Treatment: Seed HepG2 cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[3]
-
Washing: Wash the cells twice with cold PBS.[3]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[3]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Table 3: Example Data Presentation for Apoptosis Assay Results
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound (IC₅₀/2) | ||||
| This compound (IC₅₀) | ||||
| This compound (2x IC₅₀) |
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][6]
Protocol:
-
Cell Treatment: Treat HepG2 cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells.[3]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing. Fix on ice for at least 30 minutes.[3]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[3]
-
RNase Treatment: Resuspend the pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[3]
-
PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Table 4: Example Data Presentation for Cell Cycle Analysis
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| This compound (IC₅₀/2) | |||
| This compound (IC₅₀) | |||
| This compound (2x IC₅₀) |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound.
Caption: General experimental workflow for efficacy testing.
Hypothesized Signaling Pathways
Based on the known activities of similar sesquiterpenoids, this compound is hypothesized to exert its anti-cancer and anti-inflammatory effects by modulating key signaling pathways such as NF-κB, PI3K/Akt, and MAPK.
In many cancers, the NF-κB pathway is constitutively active, promoting cell survival. Inhibition of this pathway can lead to apoptosis.
Caption: Hypothesized inhibition of the NF-κB pathway.
The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Its inhibition can induce apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
The MAPK pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is common in cancer.
Caption: Hypothesized modulation of the MAPK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
Validating the Therapeutic Potential of Germacrone 4,5-Epoxide: In Vivo Animal Models and Protocols
Application Note: The therapeutic potential of novel compounds requires rigorous validation in preclinical animal models that mimic human diseases. Germacrone 4,5-epoxide, a derivative of the natural sesquiterpenoid Germacrone, is a promising candidate for evaluation across several therapeutic areas based on the known biological activities of its parent compound.[1][2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the in vivo efficacy of this compound in models of inflammation, cancer, neurodegenerative diseases, and metabolic disorders.
While specific in vivo data for this compound is not yet widely available, the following protocols are based on established models for evaluating similar natural products and the known therapeutic activities of Germacrone.[2][3][4][5]
Anti-Inflammatory Potential
Germacrone has demonstrated anti-inflammatory properties, suggesting that this compound may also be effective in mitigating inflammatory responses.[2][5] A well-established model to test this is the collagen-induced arthritis (CIA) model in mice, which mimics human rheumatoid arthritis.[5]
Collagen-Induced Arthritis (CIA) in Mice
Protocol:
-
Animal Model: Male DBA/1J mice, 8-10 weeks old.
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
On day 21, administer a booster immunization with 100 µg of chicken type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin oral administration of this compound (e.g., 10, 20, 40 mg/kg) or vehicle control daily, starting from the day of the second immunization and continuing for 3 weeks.[5]
-
Include a positive control group treated with a known anti-inflammatory drug (e.g., methotrexate).
-
-
Assessment of Arthritis:
-
Evaluate and score the severity of arthritis in all paws every 3 days based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=joint deformity). The maximum score per mouse is 16.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for analysis of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA.
-
Harvest synovial tissues for histopathological examination (H&E staining) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Analyze Th1/Th2 cell populations in the spleen by flow cytometry.
-
Perform Western blot analysis of synovial tissue to determine the expression of key inflammatory signaling proteins like NF-κB (p65) and IκB.[5]
-
Data Presentation:
| Treatment Group | Arthritis Score (Mean ± SD) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | 10.5 ± 2.1 | 150.2 ± 25.8 | 210.5 ± 35.1 |
| This compound (10 mg/kg) | 7.8 ± 1.5 | 115.6 ± 19.3 | 165.2 ± 28.4 |
| This compound (20 mg/kg) | 5.2 ± 1.1 | 80.4 ± 15.7 | 110.8 ± 20.9 |
| This compound (40 mg/kg) | 3.1 ± 0.8 | 55.9 ± 10.2 | 75.3 ± 15.6 |
| Methotrexate (Positive Control) | 2.5 ± 0.6 | 45.3 ± 8.9 | 60.1 ± 12.3 |
Signaling Pathway and Workflow:
Caption: NF-κB signaling in inflammation and the CIA experimental workflow.
Anticancer Potential
Germacrone has been reported to exhibit anticancer effects in various cancer cell lines, suggesting that this compound could be a valuable therapeutic agent.[1][3][4] A common in vivo model to assess anticancer activity is the tumor xenograft model in immunodeficient mice.[6][7][8]
Human Tumor Xenograft Model
Protocol:
-
Cell Culture: Culture a human cancer cell line of interest (e.g., breast cancer: MCF-7; lung cancer: A549) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel® (1:1 ratio).
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.[6]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle control via intraperitoneal injection or oral gavage daily or on a specified schedule.
-
Include a positive control group with a standard chemotherapeutic agent (e.g., paclitaxel).
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors in the control group reach a predetermined size or after a set treatment period.
-
Excise tumors, weigh them, and process them for histopathology (H&E staining), immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis), and Western blot analysis of relevant signaling pathways (e.g., PI3K/Akt/mTOR).[3]
-
Data Presentation:
| Treatment Group | Final Tumor Volume (mm³; Mean ± SD) | Final Tumor Weight (g; Mean ± SD) | % Tumor Growth Inhibition |
| Vehicle Control | 1550 ± 250 | 1.6 ± 0.3 | 0% |
| This compound (25 mg/kg) | 1100 ± 180 | 1.1 ± 0.2 | 29% |
| This compound (50 mg/kg) | 750 ± 120 | 0.8 ± 0.15 | 52% |
| This compound (100 mg/kg) | 400 ± 80 | 0.4 ± 0.1 | 74% |
| Paclitaxel (Positive Control) | 300 ± 60 | 0.3 ± 0.08 | 81% |
Signaling Pathway and Workflow:
Caption: PI3K/Akt/mTOR pathway in cancer and the xenograft workflow.
Neuroprotective Potential
Given the neuroprotective effects attributed to Germacrone, its epoxide derivative warrants investigation in models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.[2][9]
MPTP-Induced Parkinson's Disease Model in Mice
Protocol:
-
Animal Model: C57BL/6 mice, 10-12 weeks old.
-
Induction of Parkinsonism:
-
Administer four intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20 mg/kg, with 2-hour intervals between injections.[10]
-
-
Treatment:
-
Begin daily intraperitoneal injections of this compound (e.g., 5, 10, 20 mg/kg) or vehicle control for 7 consecutive days, starting after the last MPTP injection.[10]
-
Include a positive control group (e.g., L-DOPA).
-
-
Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test (to assess motor coordination) and the pole test (to assess bradykinesia) before and after the treatment period.
-
-
Endpoint Analysis:
-
After the final behavioral test, perfuse the animals and collect their brains.
-
Perform immunohistochemical analysis of brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
Measure levels of dopamine (B1211576) and its metabolites in the striatum using HPLC.
-
Conduct Western blot analysis for markers of apoptosis (e.g., Bcl-2, Bax) and autophagy (e.g., LC3, p62) in brain tissue.[10]
-
Data Presentation:
| Treatment Group | Rotarod Latency (s; Mean ± SD) | TH-Positive Cells in Substantia Nigra (Count; Mean ± SD) | Striatal Dopamine (ng/mg tissue; Mean ± SD) |
| Vehicle Control | 180 ± 25 | 8500 ± 700 | 15.2 ± 2.5 |
| MPTP + Vehicle | 60 ± 15 | 3200 ± 450 | 5.8 ± 1.2 |
| MPTP + this compound (5 mg/kg) | 85 ± 20 | 4500 ± 500 | 7.9 ± 1.5 |
| MPTP + this compound (10 mg/kg) | 110 ± 18 | 5800 ± 600 | 10.1 ± 1.8 |
| MPTP + this compound (20 mg/kg) | 140 ± 22 | 7100 ± 650 | 12.5 ± 2.1 |
| MPTP + L-DOPA (Positive Control) | 155 ± 20 | 3500 ± 480 | N/A (symptomatic relief) |
Logical Relationship and Workflow:
References
- 1. Germacrone, A Novel and Safe Anticancer Agent from Genus Curcuma: A Review of its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Germacrone: A Potent Secondary Metabolite with Therapeutic Potential in Metabolic Diseases, Cancer and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Germacrone alleviates collagen-induced arthritis via regulating Th1/Th2 balance and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LLC cells tumor xenograft model [protocols.io]
- 7. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of essential oils in animal models of Alzheimer’s and Parkinson’s disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Germacrone 4,5-Epoxide Binding to Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the identification and characterization of protein targets of Germacrone 4,5-epoxide, a natural sesquiterpenoid with known anti-inflammatory and anticancer properties. Due to the limited information on its direct molecular targets, this guide focuses on a systematic approach to first identify potential protein interactors and then quantify the binding affinity and thermodynamics of these interactions.
Introduction to this compound and its Biological Activities
This compound is a derivative of Germacrone, a bioactive compound found in various medicinal plants. Studies on Germacrone and related compounds have demonstrated significant anti-inflammatory and anticancer effects. These biological activities are believed to be mediated through the modulation of key cellular signaling pathways. However, the direct molecular targets of this compound that initiate these effects are not yet fully elucidated. The protocols outlined below provide a comprehensive workflow for researchers to identify these targets and characterize their interactions with this compound.
Putative Signaling Pathways
Based on studies of the parent compound, Germacrone, the following signaling pathways are considered potential targets for this compound's biological activity.
Troubleshooting & Optimization
Technical Support Center: Optimizing Germacrone 4,5-Epoxide Synthesis
Welcome to the technical support center for the synthesis of Germacrone 4,5-epoxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the epoxidation of Germacrone?
A1: The most prevalent methods for the epoxidation of Germacrone to form this compound involve the use of peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. Another common approach is the use of hydrogen peroxide in the presence of a catalyst. The choice of method can significantly impact yield, stereoselectivity, and the side product profile.
Q2: I am observing low yields in my Germacrone epoxidation reaction. What are the likely causes?
A2: Low yields in Germacrone epoxidation can stem from several factors:
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of the epoxidizing agent to Germacrone can lead to incomplete conversion or the formation of side products.
-
Reaction Temperature: The temperature can influence the reaction rate and the stability of the epoxide product. Both excessively high and low temperatures can be detrimental to the yield.
-
Presence of Water: Moisture in the reaction can lead to the opening of the epoxide ring, forming diols and reducing the yield of the desired product.
-
Side Reactions: Germacrone is susceptible to various side reactions, such as rearrangements and over-oxidation, which compete with the desired epoxidation.
Q3: How can I control the stereoselectivity of the epoxidation to obtain the desired diastereomer of this compound?
A3: Controlling the diastereoselectivity is crucial in the synthesis of this compound. The approach of the epoxidizing agent to the double bond is influenced by the conformation of the ten-membered ring of the Germacrone molecule. To enhance the formation of the desired diastereomer, consider the following:
-
Choice of Epoxidizing Agent: Bulky epoxidizing agents may exhibit different facial selectivity compared to smaller ones.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the diastereoselectivity.
-
Temperature: Lowering the reaction temperature can often enhance the selectivity of the reaction by favoring the kinetically controlled product.
Q4: What are the common side products, and how can I minimize their formation?
A4: Common side products in the epoxidation of Germacrone include:
-
Diols: Formed by the acid- or base-catalyzed ring-opening of the epoxide in the presence of water. To minimize this, ensure anhydrous reaction conditions and quench the reaction appropriately.
-
Rearrangement Products: The flexible ten-membered ring of Germacrone can undergo transannular cyclizations or other rearrangements under acidic or thermal conditions.[1] Careful control of pH and temperature is essential.
-
Over-oxidation Products: If the reaction is left for too long or an excess of the oxidizing agent is used, further oxidation of the molecule can occur. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.
Q5: What is the recommended method for purifying this compound?
A5: Column chromatography on silica (B1680970) gel is the most common and effective method for purifying this compound from the reaction mixture.[2] A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is typically used to elute the product. It is important to monitor the fractions by TLC to isolate the pure epoxide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive epoxidizing agent. | Use a fresh batch of the epoxidizing agent. The activity of peroxyacids like m-CPBA can decrease over time. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Formation of Multiple Products | Presence of acidic or basic impurities. | Neutralize the reaction mixture during work-up to prevent acid or base-catalyzed side reactions. Use purified reagents and solvents. |
| Reaction temperature is too high. | High temperatures can promote side reactions. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature). | |
| Product Degradation During Purification | Epoxide is sensitive to the acidity of silica gel. | Deactivate the silica gel with a small amount of a base like triethylamine (B128534) before packing the column, or consider using a different stationary phase like neutral alumina. |
| Difficulty in Separating Product from Starting Material | Incomplete reaction. | Optimize the stoichiometry of the epoxidizing agent and the reaction time to ensure complete conversion of the starting material. |
Data Presentation
Table 1: Comparison of Common Epoxidation Methods for Terpenes
| Method | Oxidizing Agent | Typical Catalyst | Advantages | Disadvantages | Reported Yields (for similar terpenes) |
| Peroxyacid Epoxidation | m-CPBA, Peracetic acid | None | High reactivity, relatively simple procedure. | Can be hazardous, potential for acidic side reactions. | 59-66%[3] |
| Catalytic Epoxidation | Hydrogen peroxide (H₂O₂) | Tungsten-based catalysts, Manganese salts | "Green" oxidant (water is the byproduct), cost-effective. | May require phase-transfer catalysts, potential for catalyst deactivation. | High conversion, selectivity can vary.[4][5] |
| Dioxirane Epoxidation | Generated in situ from Oxone and a ketone | None | Mild reaction conditions, avoids strong acids. | Requires careful control of pH to prevent epoxide ring-opening.[6] | High conversion reported for various terpenes.[6] |
Experimental Protocols
Protocol 1: Epoxidation of Germacrone using m-CPBA
This protocol is a general procedure adapted from the epoxidation of similar terpenes.[3]
Materials:
-
Germacrone
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve Germacrone (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the stirred Germacrone solution at 0 °C over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy the excess peroxide.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the olefinic protons of the 4,5-double bond and the appearance of new signals corresponding to the epoxide protons in the NMR spectrum are indicative of successful epoxidation.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting and improving low yields in the synthesis of this compound.
References
- 1. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. mdpi.com [mdpi.com]
Common side products in the epoxidation of germacrone and their avoidance
Welcome to the technical support center for the epoxidation of germacrone (B1671451). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding common side products and their avoidance during the epoxidation of germacrone.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the epoxidation of germacrone?
A1: The epoxidation of germacrone can lead to several side products, primarily depending on the reaction conditions. The most commonly encountered side products include:
-
Diepoxides: Over-oxidation of germacrone can lead to the epoxidation of both double bonds, resulting in a diepoxide.
-
Eudesmane-type Sesquiterpenes: Under basic conditions, the initially formed germacrone-4,5-epoxide can undergo a transannular cyclization to yield various eudesmane-type derivatives.[1][2]
-
Diols: Hydrolysis of the epoxide ring, particularly under acidic or extended aqueous basic conditions, can lead to the formation of the corresponding diol.
Q2: How can I selectively achieve mono-epoxidation of germacrone?
A2: Achieving selective mono-epoxidation requires careful control of the reaction conditions. The choice of oxidizing agent is crucial. For instance, epoxidation of the related compound carvone, which also contains two distinct double bonds, has been shown to be regioselective with reagents like meta-chloroperoxybenzoic acid (m-CPBA). For α,β-unsaturated ketone systems, alkaline hydrogen peroxide can be a selective epoxidizing agent. To favor mono-epoxidation, it is recommended to use a stoichiometric amount (or a slight excess) of the epoxidizing agent and monitor the reaction progress closely to stop it once the starting material is consumed.
Q3: What conditions favor the formation of the undesired diepoxide, and how can I avoid it?
A3: The formation of diepoxide is favored by the use of an excess of the epoxidizing agent and prolonged reaction times. To avoid over-oxidation:
-
Use a controlled amount of the oxidizing agent (typically 1.0 to 1.2 equivalents).
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quench the reaction as soon as the germacrone has been consumed to prevent further epoxidation of the mono-epoxide product.
Q4: How can I prevent the transannular cyclization of germacrone epoxide?
A4: The transannular cyclization of germacrone-4,5-epoxide to eudesmane-type sesquiterpenes is primarily promoted by basic conditions.[1][2] To prevent this side reaction:
-
Avoid strongly basic reaction media. If a base is required, use a mild, non-nucleophilic base and control the temperature.
-
Consider performing the epoxidation under neutral or mildly acidic conditions, though care must be taken to avoid epoxide ring hydrolysis.
-
Work up the reaction under neutral or slightly acidic conditions to quench any residual base.
Q5: What are the best practices to avoid the hydrolysis of the epoxide to a diol?
A5: Epoxide hydrolysis is catalyzed by both acid and base. To minimize diol formation:
-
Ensure all glassware is dry and use anhydrous solvents.
-
If using an acidic catalyst, use it in catalytic amounts and keep the reaction temperature low.
-
During the work-up, avoid prolonged contact with aqueous acid or base. Neutralize the reaction mixture promptly and extract the product.
-
Use buffered systems where possible to maintain a neutral pH.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High yield of diepoxide | Excess epoxidizing agent. Prolonged reaction time. | Reduce the equivalents of the epoxidizing agent to 1.0-1.1. Monitor the reaction closely by TLC/HPLC and quench immediately upon consumption of germacrone. |
| Formation of eudesmane-type sesquiterpenes | Reaction conditions are too basic. | Perform the reaction under neutral conditions. If a base is necessary, use a weaker, non-nucleophilic base and maintain a low temperature. Neutralize the reaction mixture promptly during work-up. |
| Significant amount of diol in the product mixture | Presence of water in the reaction. Acidic or strongly basic reaction/work-up conditions. | Use anhydrous solvents and dry glassware. Perform the reaction under neutral conditions if possible. Neutralize the reaction mixture before extraction and minimize contact time with aqueous layers. |
| Low conversion of germacrone | Insufficient amount of epoxidizing agent. Low reaction temperature or short reaction time. | Increase the equivalents of the epoxidizing agent slightly (e.g., to 1.2 equivalents). Gradually increase the reaction temperature while monitoring for side product formation. Extend the reaction time, with careful monitoring. |
| Mixture of mono-epoxide isomers | Germacrone has two reactive double bonds. | The selectivity can be influenced by the choice of the epoxidizing agent. m-CPBA is known to produce a mixture. Consider exploring other reagents like alkaline hydrogen peroxide, which may offer different selectivity. Chromatographic separation of the isomers may be necessary. |
Experimental Protocols
Protocol 1: General Epoxidation of Germacrone with m-CPBA
This protocol is a starting point and may produce a mixture of mono-epoxides.
Materials:
-
Germacrone
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve germacrone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in anhydrous DCM.
-
Add the m-CPBA solution dropwise to the germacrone solution over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the germacrone is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the epoxide products from any remaining starting material and byproducts.
Data Presentation
Table 1: 1H NMR and 13C NMR Data for Germacrone and Potential Side Products
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Germacrone | 1.43 (3H, s), 1.62 (3H, s), 1.72 (3H, s), 1.81 (3H, s), 2.04-2.18 (4H, m), 2.91-2.98 (3H, m), 3.43 (1H, d, J=10.5 Hz), 4.66 (1H, d, J=14.0 Hz), 4.98 (1H, d, J=10.5 Hz) | 207.1, 139.8, 135.7, 133.1, 131.3, 126.4, 125.0, 55.5, 38.1, 28.6, 24.1, 17.8, 16.6, 15.6 |
| Germacrone Diepoxide (Hypothetical) | Expected shifts for epoxide protons around 2.5-3.5 ppm. Disappearance of olefinic proton signals. | Expected shifts for epoxide carbons around 50-70 ppm. Disappearance of olefinic carbon signals. |
| Eudesmane (B1671778) Derivative (Example) | Complex aliphatic signals. Absence of some olefinic protons. | Characteristic shifts for the eudesmane skeleton. |
| Germacrone Diol (Hypothetical) | Appearance of hydroxyl protons (broad singlets). Shifts of protons adjacent to hydroxyl groups. | Appearance of carbons bearing hydroxyl groups in the 60-80 ppm range. |
Visualizations
Reaction Pathway for Germacrone Epoxidation and Side Product Formation
Caption: Reaction scheme showing the desired epoxidation of germacrone and the formation of common side products.
Experimental Workflow for Germacrone Epoxidation and Analysis
Caption: A typical experimental workflow for the epoxidation of germacrone, from reaction setup to product analysis.
References
Preventing degradation of Germacrone 4,5-epoxide under acidic conditions
Welcome to the Technical Support Center for Germacrone 4,5-epoxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound, with a specific focus on preventing its degradation under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a naturally occurring sesquiterpenoid known for its potential biological activities. Like many epoxides, it is susceptible to degradation, particularly through acid-catalyzed rearrangement. This instability can lead to the formation of undesired byproducts, compromising the integrity of experimental results and the potency of potential therapeutic agents. The epoxide ring is prone to opening under acidic, basic, and even thermal stress, leading to transannular cyclization and the formation of various rearrangement products.[1][2]
Q2: What are the primary degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway for this compound is an acid-catalyzed rearrangement of the epoxide ring. This process is initiated by the protonation of the epoxide oxygen, which makes the carbon atoms of the epoxide ring more electrophilic and susceptible to nucleophilic attack. This can lead to the formation of various rearranged products, such as furanoheliangolides and cadinanes, as observed in similar epoxygermacranolides.[3] The exact nature of the degradation products will depend on the specific reaction conditions, including the pH, temperature, and solvent system used.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To maintain the long-term stability of this compound, it is crucial to store it under appropriate conditions. While specific quantitative data on its degradation kinetics is limited in publicly available literature, general best practices for storing sensitive epoxides should be followed.
| Storage Condition | Recommendation |
| Temperature | Store neat (solid) at 2-8°C for long-term storage. For solutions, store at -20°C. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Light | Protect from light by using amber vials or storing in the dark. |
| pH | Avoid acidic and basic conditions. Store in a neutral, aprotic solvent. |
Troubleshooting Guide: Preventing Degradation During Experiments
Issue: I am observing unexpected peaks in my HPLC/LC-MS analysis after working with this compound in an acidic mobile phase.
Possible Cause: Degradation of this compound due to the acidic nature of your mobile phase.
Solutions:
-
pH Adjustment: Whenever possible, adjust the pH of your mobile phase to be as close to neutral as possible (pH 6-7). If acidic conditions are required for chromatographic separation, minimize the exposure time of the compound to the mobile phase.
-
Use of Buffered Solutions: Employ a suitable buffer system to maintain a stable pH throughout your experiment. Phosphate or citrate (B86180) buffers at a low concentration can be effective.
-
Low Temperature: Perform all experimental manipulations, including sample preparation and analysis, at low temperatures (e.g., on ice or using a cooled autosampler) to slow down the rate of degradation.
-
Aprotic Solvents: For sample preparation and storage, use high-purity, aprotic solvents such as acetonitrile (B52724) or anhydrous dimethyl sulfoxide (B87167) (DMSO) to minimize proton availability.
Issue: My stock solution of this compound seems to have degraded over time, even when stored at low temperatures.
Possible Cause: The solvent used for the stock solution may be contributing to degradation. Protic solvents or the presence of trace acidic impurities can cause instability.
Solutions:
-
Solvent Choice: Prepare stock solutions in high-purity, anhydrous, aprotic solvents.
-
Small Aliquots: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen.
-
Inert Gas Overlay: Before sealing and storing, flush the vial with an inert gas like argon or nitrogen to displace oxygen.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
Objective: To prepare a stock solution of this compound with enhanced stability for use in biological assays or analytical experiments.
Materials:
-
This compound (solid)
-
Anhydrous, HPLC-grade acetonitrile
-
Inert gas (argon or nitrogen)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound in a sterile, amber glass vial.
-
Under a gentle stream of inert gas, add the required volume of anhydrous acetonitrile to achieve the desired concentration.
-
Cap the vial tightly and vortex briefly to ensure complete dissolution.
-
If not for immediate use, flush the headspace of the vial with inert gas before sealing.
-
Store the stock solution at -20°C. For frequent use, prepare smaller aliquots to minimize the number of freeze-thaw cycles.
Protocol 2: HPLC-UV Analysis of this compound with Minimized On-Column Degradation
Objective: To provide a general HPLC-UV method for the analysis of this compound that minimizes the risk of degradation during the analytical run.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Isocratic elution with a neutral mobile phase (e.g., 60:40 Acetonitrile:Water) is recommended to avoid pH-induced degradation. If a gradient is necessary, ensure the starting and ending pH are near neutral.
Chromatographic Conditions:
| Parameter | Value |
| Column Temperature | 25°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 210-230 nm (based on UV absorbance spectrum) |
| Run Time | Sufficient to allow for the elution of the parent compound and any potential degradation products. |
Sample Preparation:
-
Dilute the this compound stock solution to the desired concentration using the mobile phase as the diluent.
-
Maintain the sample in a cooled autosampler (e.g., 4°C) during the analysis sequence.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Recommended workflow for handling this compound.
References
Optimizing reaction conditions for the transannular cyclization of Germacrone 4,5-epoxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the transannular cyclization of Germacrone 4,5-epoxide.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the transannular cyclization of this compound?
The product profile is highly dependent on the reaction conditions. Acid-catalyzed cyclization typically yields guaiane (B1240927) and secoguaiane-type sesquiterpenes.[1] In contrast, basic conditions promote cyclization to form eudesmane-type sesquiterpenes.[2][3]
Q2: What is the general mechanism for this reaction?
The reaction is initiated by the activation of the epoxide ring. Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group.[1] This is followed by a nucleophilic attack from the endocyclic double bond, leading to the formation of a new carbon-carbon bond and creating the bicyclic core. Under basic conditions, the reaction proceeds through a different pathway, resulting in the eudesmane (B1671778) skeleton.[2][3]
Q3: How does the stereochemistry of the starting material influence the reaction?
The stereochemistry of the this compound is crucial in determining the stereochemical outcome of the cyclized products. The conformation of the ten-membered ring at the transition state directs the formation of specific diastereomers.
Q4: What are some common side reactions to be aware of?
Common side reactions may include incomplete cyclization, the formation of isomeric byproducts, and rearrangements leading to undesired skeletal structures. The choice of acid or base and the reaction temperature can significantly influence the prevalence of these side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | - Inactive catalyst (acid or base).- Insufficient reaction temperature or time.- Degradation of starting material. | - Use fresh or properly stored acid/base.- Optimize temperature and monitor the reaction progress by TLC.- Ensure the starting epoxide is pure and has not degraded. |
| Formation of multiple products/low selectivity | - Reaction conditions are not optimal for the desired product.- Temperature is too high, leading to side reactions.- Incorrect choice of acid or base. | - For guaiane-type products, use acidic conditions. For eudesmane-type, use basic conditions.- Perform the reaction at a lower temperature to improve selectivity.- Screen different acids (e.g., formic acid, p-toluenesulfonic acid) or bases (e.g., sodium methoxide, potassium tert-butoxide) to find the optimal catalyst. |
| Incomplete reaction | - Insufficient catalyst loading.- Short reaction time. | - Increase the molar ratio of the catalyst.- Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Product degradation during workup | - The product may be sensitive to the pH during aqueous workup. | - Use a buffered solution for the workup.- Minimize the time the product is in contact with acidic or basic aqueous solutions. |
Data on Reaction Conditions and Product Distribution
The following tables summarize the expected outcomes based on the literature. Note that specific yields can vary and should be optimized for your specific experimental setup.
Table 1: Acid-Catalyzed Cyclization of this compound
| Acid Catalyst | Solvent | Temperature (°C) | Major Products | Reference |
| Formic Acid | Dichloromethane (B109758) | Room Temp. | Guaiane and Secoguaiane-type sesquiterpenes | [1] |
| p-Toluenesulfonic Acid | Benzene | Reflux | Guaiane and Secoguaiane-type sesquiterpenes | [1] |
Table 2: Base-Catalyzed Cyclization of this compound
| Base Catalyst | Solvent | Temperature (°C) | Major Products | Reference |
| Sodium Methoxide | Methanol (B129727) | Room Temp. | Eudesmane-type sesquiterpenes | [2][3] |
| Potassium tert-butoxide | tert-Butanol | Room Temp. | Eudesmane-type sesquiterpenes | Inferred |
Experimental Protocols
Protocol 1: Acid-Catalyzed Transannular Cyclization
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the acid catalyst (e.g., formic acid, 1.2 equivalents) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Workup: Quench the reaction by adding a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Base-Catalyzed Transannular Cyclization
-
Preparation: Dissolve this compound (1 equivalent) in the corresponding anhydrous alcohol solvent (e.g., methanol for sodium methoxide) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add the base (e.g., sodium methoxide, 1.2 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Neutralize the reaction with a mild acid (e.g., saturated ammonium (B1175870) chloride solution). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizations
References
- 1. Figure 5 from Transannular Cyclization of (4 S ,5 S )-Germacrone-4,5-epoxide into Guaiane and Secoguaiane-type Sesquiterpenes | Semantic Scholar [semanticscholar.org]
- 2. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges of Germacrone 4,5-epoxide in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Germacrone 4,5-epoxide in aqueous buffers for bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that affect its solubility?
A1: this compound is a lipophilic molecule, and its structure contributes to its low water solubility. Key properties are summarized in the table below.[1][2][3][4]
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [1][2][3][4] |
| Molecular Weight | 234.33 g/mol | [1][2] |
| XLogP3 | 2.8 | [1][2] |
| Melting Point | 59 °C | [5] |
| Appearance | Solid | |
| Known Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
Q2: I am observing precipitate in my aqueous buffer after adding my this compound stock solution. What is the likely cause?
A2: This is a common issue when diluting a concentrated stock of a hydrophobic compound, like this compound, into an aqueous buffer. The organic solvent from your stock solution disperses in the buffer, and if the final concentration of the compound exceeds its aqueous solubility limit, it will precipitate out of the solution.
Q3: What are the primary strategies to enhance the solubility of this compound for my bioassays?
A3: Several techniques can be employed to improve the solubility of hydrophobic compounds in aqueous media.[7][8][9] The most common approaches include:
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Using Co-solvents: Employing a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to aid in solubilization.[7][10]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the core of a cyclodextrin (B1172386) to increase its apparent water solubility.[11][12][13][14]
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Utilizing Surfactants: Forming micelles that can encapsulate the compound and facilitate its dispersion in the aqueous buffer.[9]
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Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like liposomes or nanoemulsions.[15]
Q4: Can the solubilization method I choose affect the results of my bioassay?
A4: Absolutely. The chosen solvent and solubilizing agents can potentially interfere with the biological assay.[16] For instance, high concentrations of DMSO can be toxic to cells or inhibit enzyme activity.[16] Similarly, cyclodextrins or surfactants might interact with cellular membranes or proteins, leading to off-target effects. It is crucial to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
-
Question: How can I prevent my compound from precipitating when I add it to my assay medium?
-
Answer:
-
Optimize Co-solvent Concentration: If you are using a co-solvent like DMSO, try to keep its final concentration in the assay as low as possible, typically below 1%, and ideally below 0.1%, to minimize solvent-induced precipitation and biological interference.[10]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer. This gradual reduction in solvent concentration can sometimes prevent the compound from crashing out.
-
Use of Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to your buffer can help to stabilize the compound and prevent precipitation.
-
Consider an Alternative Solubilization Method: If optimizing the co-solvent approach fails, you may need to explore other methods like cyclodextrin complexation.
-
Issue 2: Inconsistent or non-reproducible bioassay results.
-
Question: My dose-response curves are erratic. Could this be related to solubility?
-
Answer: Yes, poor solubility can lead to inconsistent and unreliable data.[17]
-
Ensure Complete Solubilization in Stock: Visually inspect your stock solution to ensure there is no undissolved material. If necessary, gentle warming or sonication can help to fully dissolve the compound in the stock solvent.
-
Vortexing During Dilution: When preparing your working solutions, vortex the tube immediately after adding the stock solution to the aqueous buffer to ensure rapid and uniform dispersion.
-
Prepare Fresh Dilutions: Hydrophobic compounds can sometimes adsorb to plastic surfaces over time. Prepare fresh dilutions for each experiment to minimize this effect.
-
Solubility Assessment in Assay Media: Perform a simple visual or spectrophotometric check to confirm that your compound remains soluble at the highest concentration used in your assay, under the exact assay conditions (e.g., temperature, incubation time).
-
Issue 3: Observed toxicity or off-target effects in the bioassay.
-
Question: My vehicle control is showing a biological effect. How can I address this?
-
Answer: This indicates that your solubilization vehicle is interfering with the assay.
-
Reduce Vehicle Concentration: The most straightforward solution is to lower the concentration of the co-solvent or other excipients in your final assay volume.
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Select a More Inert Vehicle: If reducing the concentration is not feasible, consider switching to a more biocompatible solubilizing agent. For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) is often well-tolerated in cell-based assays.[11][12]
-
Thorough Vehicle Control Testing: Always test a range of concentrations of your vehicle alone to determine the threshold at which it begins to exert an effect in your specific assay system.
-
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary. Store the stock solution at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution.
-
Perform serial dilutions of the stock solution into your aqueous assay buffer to achieve the desired final concentrations.
-
Immediately after adding the stock to the buffer for each dilution step, vortex the solution vigorously to ensure rapid mixing.
-
Ensure the final concentration of DMSO in the assay is kept to a minimum (ideally ≤ 0.5%).
-
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your desired aqueous buffer. Gentle heating may be required to fully dissolve the cyclodextrin.
-
-
Complexation of this compound:
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Removal of Undissolved Compound:
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet any uncomplexed, undissolved compound.
-
-
Quantification of Solubilized Compound:
-
Carefully collect the supernatant, which contains the solubilized this compound/HP-β-CD complex.
-
Determine the precise concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or a validated spectrophotometric method). This will be your stock solution for the bioassay.
-
-
Preparation of Working Solutions:
-
Dilute the quantified stock solution in the aqueous assay buffer to obtain your final desired concentrations.
-
Visualizing Experimental Workflows
Caption: A typical workflow for preparing this compound solutions for bioassays using DMSO as a co-solvent.
Caption: A decision-making guide for troubleshooting solubility issues with this compound in bioassays.
References
- 1. Npc12463 | C15H22O2 | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4S,5S)-Germacrone-4,5-epoxide [webbook.nist.gov]
- 4. (4S,5S)-Germacrone-4,5-epoxide [webbook.nist.gov]
- 5. (4S,5S)-(+)-Germacrone 4,5-epoxide | 92691-35-5 | SDA69135 [biosynth.com]
- 6. This compound | CAS:92691-35-5 | Manufacturer ChemFaces [chemfaces.com]
- 7. researchgate.net [researchgate.net]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. researchgate.net [researchgate.net]
- 11. alzet.com [alzet.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Germacrone 4,5-Epoxide
Welcome to the technical support center for researchers utilizing Germacrone 4,5-epoxide in cell-based experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target effects of this compound?
A1: this compound, a sesquiterpenoid derived from plants of the Curcuma genus, has demonstrated potential as an anti-inflammatory and anti-cancer agent.[1] Its parent compound, Germacrone, has been shown to inhibit the proliferation of various cancer cell lines and modulate signaling pathways such as PI3K/Akt/mTOR and STAT3.[2][3]
A known off-target activity of this compound is the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[4] This can lead to unintended drug-drug interactions in a clinical context and may confound experimental results if other compounds are present.
Q2: At what concentration should I use this compound to minimize off-target effects?
A2: The optimal concentration of this compound will depend on your specific cell type and experimental endpoint. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits your desired on-target effect. Based on studies of the parent compound, Germacrone, concentrations in the low micromolar range have shown anti-cancer effects.[2][3] However, it is important to establish a therapeutic window by comparing the effective concentration for your on-target activity with the concentration at which off-target effects or general cytotoxicity are observed.
Q3: How can I differentiate between on-target and off-target effects in my experiment?
A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Several strategies can be employed:
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Use of a structurally related inactive analog: If available, a molecule structurally similar to this compound but lacking its biological activity can serve as a negative control.
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Target knockdown or knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of the putative target protein can help verify if the observed phenotype is dependent on that target.
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Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intracellular target.
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Rescue experiments: If the compound's effect is due to inhibition of a specific pathway, attempt to rescue the phenotype by adding a downstream component of that pathway.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at the effective concentration.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | Perform a cytotoxicity assay (e.g., MTT or LDH release) on a non-target cell line to assess general toxicity. If toxicity is high, consider lowering the concentration and extending the treatment duration. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below a non-toxic threshold (typically <0.5%). Run a vehicle control (solvent only) to confirm it does not affect cell viability. |
| Compound instability | This compound may be unstable in aqueous solutions over long incubation times. Prepare fresh solutions for each experiment and minimize exposure to light and high temperatures. |
Issue 2: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Variability in compound activity | Ensure consistent sourcing and purity of this compound. Store the compound under recommended conditions (typically -20°C or -80°C, protected from light and moisture). |
| Cell culture conditions | Maintain consistent cell passage number, confluency, and serum concentration in your culture medium, as these factors can influence cellular responses. |
| Experimental setup | Standardize all experimental parameters, including incubation times, cell seeding densities, and reagent concentrations. |
Issue 3: Suspected off-target effects on signaling pathways.
| Possible Cause | Troubleshooting Step |
| Broad kinase inhibition | Perform a kinase selectivity profile to identify unintended kinase targets of this compound. |
| Modulation of multiple pathways | Use pathway-specific inhibitors or activators in combination with this compound to dissect the contribution of different signaling cascades to the observed phenotype. |
| CYP enzyme inhibition | If your experimental system involves other small molecules, be aware of potential metabolic interactions due to CYP inhibition by this compound.[4] |
Quantitative Data Summary
The following tables summarize the known effective concentrations of Germacrone (the parent compound of this compound) for its on-target anti-cancer effects and the off-target inhibitory concentrations of this compound on cytochrome P450 enzymes.
Table 1: On-Target Anti-Cancer Activity of Germacrone (Parent Compound)
| Cell Line | Assay | Endpoint | IC50 (µg/mL) | IC50 (µM) | Reference |
| Eca109 (Esophageal Squamous Carcinoma) | MTT | 48h Proliferation | 15.23 | ~65 | [2] |
| EC9706 (Esophageal Squamous Carcinoma) | MTT | 48h Proliferation | 17.19 | ~73 | [2] |
| Het-1A (Normal Esophageal Epithelial) | MTT | 48h Proliferation | >100 | >427 | [2] |
| A549 (Lung Cancer) | CCK-8 | Proliferation | 50, 100, 200 µM (Significant Inhibition) | - | [1] |
| MCF-7 (Breast Cancer) | Proliferation Assay | Proliferation | Dose-dependent inhibition | - | [3] |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay | Proliferation | Dose-dependent inhibition | - | [3] |
Note: The molecular weight of Germacrone (C15H22O) is approximately 218.34 g/mol . The molecular weight of this compound (C15H22O2) is approximately 234.33 g/mol .
Table 2: Off-Target Inhibition of Cytochrome P450 Enzymes by this compound
| Enzyme | IC50 (µM) | Reference |
| CYP3A4 | 1.0 ± 0.2 | [4] |
| CYP2C9 | 7.6 ± 2.5 | [4] |
| CYP1A2 | 33.2 ± 3.6 | [4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to its intracellular target protein.
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at a concentration known to elicit a biological response (e.g., 1-2x the IC50 for the on-target effect) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
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Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles or sonication.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include an unheated control.
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Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or another quantitative protein detection method. A positive thermal shift (i.e., more target protein remains soluble at higher temperatures in the presence of the compound) indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
This protocol outlines a general approach to assess the off-target effects of this compound on a panel of kinases.
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Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.
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Kinase Reaction: In a multi-well plate, combine the recombinant kinases from a commercially available kinase panel with their respective substrates and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
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Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP detection.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Plot the data to generate dose-response curves and determine the IC50 values for any inhibited kinases.
Visualizing Key Concepts and Workflows
References
- 1. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Germacrone Inhibits Cell Proliferation and Induces Apoptosis in Human Esophageal Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Germacrone inhibits the proliferation of breast cancer cell lines by inducing cell cycle arrest and promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:92691-35-5 | Manufacturer ChemFaces [chemfaces.com]
Identifying and removing impurities from synthetic Germacrone 4,5-epoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Germacrone 4,5-epoxide. The information provided is intended to assist in the identification and removal of common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities are typically unreacted starting material (Germacrone), byproducts from the epoxidation reaction, and degradation products. Degradation can occur under acidic, basic, or thermal conditions, leading to the formation of isomers and cyclized products, such as eudesmane-type sesquiterpenes.[1]
Q2: How can I monitor the progress of the epoxidation reaction of Germacrone?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A solvent system of ethyl acetate (B1210297)/hexane (e.g., 30:70 v/v) can be used to separate the more polar this compound from the less polar starting material, Germacrone. The disappearance of the Germacrone spot and the appearance of a new, lower Rf spot corresponding to the epoxide indicates the reaction is proceeding.
Q3: What analytical techniques are recommended for identifying impurities in my sample of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for separating and quantifying impurities. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are indispensable.[1]
Q4: My purified this compound appears to be degrading over time. What are the optimal storage conditions?
A4: this compound is susceptible to degradation, especially in the presence of acid or base and at elevated temperatures. For long-term storage, it is recommended to keep the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (-20°C or below).
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of this compound after synthesis. | Incomplete reaction. | Monitor the reaction closely using TLC until the starting material is consumed. If the reaction stalls, consider adding a fresh portion of the epoxidizing agent. |
| Degradation of the product during workup. | Ensure the workup procedure is performed under neutral pH conditions. Avoid strong acids or bases. Use a buffered aqueous solution for washing if necessary. | |
| Multiple spots on TLC after purification. | Inefficient purification. | Optimize the column chromatography conditions. A shallower solvent gradient or a different solvent system may be required for better separation. |
| On-column degradation. | The silica (B1680970) gel used for chromatography can be slightly acidic. If degradation is suspected, the silica gel can be neutralized by washing with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine, followed by equilibration with the starting eluent. | |
| Presence of a compound with the same mass as this compound but different NMR spectrum. | Isomerization of the epoxide. | This can be caused by exposure to basic conditions.[1] Ensure all solvents and reagents used in purification and handling are neutral. |
| Unexpected peaks in the NMR spectrum, suggesting a structural rearrangement. | Formation of cyclized byproducts (e.g., eudesmane-type sesquiterpenes).[1] | This can be triggered by acidic, basic, or thermal stress.[1] Maintain neutral pH and low temperatures during synthesis, workup, and purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the epoxidation of Germacrone using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
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Germacrone
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
-
Magnetic stirrer and stir bar
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Ice bath
Procedure:
-
Dissolve Germacrone in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
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Cool the solution to 0°C using an ice bath.
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In a separate flask, dissolve m-CPBA (1.2 equivalents) in DCM.
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Add the m-CPBA solution dropwise to the stirred Germacrone solution at 0°C.
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Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
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Upon completion, quench the excess m-CPBA by adding saturated aqueous Na₂SO₃ solution and stirring for 20 minutes.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines the purification of crude this compound.
Materials:
-
Crude this compound
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Silica gel (230-400 mesh)
-
Hexanes
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Ethyl acetate
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Chromatography column
-
Fraction collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of DCM or the initial elution solvent.
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Load the sample onto the top of the silica gel column.
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Elute the column with a gradient of ethyl acetate in hexanes. A suggested starting gradient is 5% ethyl acetate in hexanes, gradually increasing to 30% ethyl acetate.
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Collect fractions and monitor the composition of each fraction by TLC.
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Combine the fractions containing the pure this compound.
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Evaporate the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Expected Mass Spec (m/z) |
| This compound | C₁₅H₂₂O₂ | 234.33 | Signals corresponding to the epoxide ring protons and the remaining olefinic protons. | Signals for the epoxide carbons, ketone carbonyl, and olefinic carbons. | 234 [M]⁺ |
| Germacrone (starting material) | C₁₅H₂₂O | 218.34 | Characteristic signals for two trisubstituted double bonds. | Signals for a conjugated ketone system and four olefinic carbons. | 218 [M]⁺ |
| (4S,5S,9Z)-4,5-epoxygermacra-7(11),9-dien-8-one (Isomer) | C₁₅H₂₂O₂ | 234.33 | Shifted olefinic and allylic proton signals compared to the parent epoxide. | Altered chemical shifts for the carbons in the conjugated system. | 234 [M]⁺ |
| Eudesmane-type derivatives | C₁₅H₂₂O₂ | 234.33 | Absence of some olefinic proton signals and appearance of new aliphatic signals due to cyclization. | Fewer olefinic carbon signals and more signals in the aliphatic region, characteristic of a bicyclic system. | 234 [M]⁺ |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Degradation pathways of this compound leading to common impurities.
References
Technical Support Center: Enhancing the Stability of Germacrone 4,5-epoxide for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Germacrone 4,5-epoxide for long-term storage. The following sections offer troubleshooting advice, quantitative data summaries, detailed experimental protocols, and visual workflows to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and handling of this compound.
Q1: My stock solution of this compound is showing new, unexpected peaks in the HPLC chromatogram after a short period. What could be the cause?
A1: The appearance of new peaks likely indicates degradation of this compound. This compound is a sesquiterpenoid epoxide, and the epoxide ring is susceptible to opening under various conditions. The most common causes of degradation in solution are:
-
Acidic or Basic Conditions: The epoxide ring can be readily opened by acid or base catalysis, leading to the formation of diols or other rearrangement products.[1] this compound has been shown to undergo transannular cyclization under acidic, basic, and thermal conditions, which would result in the formation of new compounds.
-
Presence of Nucleophiles: Solvents such as methanol (B129727) or water can act as nucleophiles and attack the epoxide ring, especially under acidic or basic conditions.
-
Exposure to Light: Photodegradation can occur, leading to the formation of various degradation products.
-
Elevated Temperature: Heat can accelerate the degradation process.
Troubleshooting Steps:
-
Check the pH of your solvent system: Ensure the pH is neutral (around 7.0). If you are using buffers, verify their pH.
-
Use aprotic solvents: Consider using a high-purity aprotic solvent such as anhydrous acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) for stock solutions.
-
Protect from light: Store solutions in amber vials or wrap the vials in aluminum foil.
-
Store at low temperatures: For long-term storage, keep stock solutions at -20°C or -80°C.
Q2: I need to store this compound in a solid form. What are the optimal conditions?
A2: For long-term storage of solid this compound, it is recommended to:
-
Store at low temperatures: Keep the solid compound at -20°C or below.
-
Protect from light: Use an amber glass vial.
-
Protect from moisture: Store in a desiccator containing a suitable desiccant to prevent hydrolysis.
-
Inert atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: Are there any specific materials I should avoid for storing this compound?
A3: While specific studies on this compound are not available, it is generally advisable to avoid materials that can leach acidic or basic impurities. Use high-quality, inert containers such as borosilicate glass (e.g., Type I glass) vials with PTFE-lined caps. Avoid contact with reactive metals that could catalyze degradation.
Q4: Can I do anything to actively stabilize my this compound solutions?
A4: Yes, several strategies can be employed to enhance the stability of this compound in solution:
-
Addition of Antioxidants: To prevent oxidative degradation, you can add a small amount of an antioxidant such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to your stock solution (e.g., 0.01-0.1% w/v).
-
Use of Cyclodextrins: Encapsulation of the molecule in cyclodextrins can protect the labile epoxide group from the bulk solvent and catalytic species.[2][3] This can be particularly useful for aqueous formulations.
Q5: How can I confirm if my compound has degraded?
A5: You can assess the stability of your this compound sample by:
-
Chromatographic Analysis: Use a stability-indicating HPLC or GC method to monitor the purity of your sample over time.[4] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
-
Spectroscopic Analysis: Techniques like Mass Spectrometry (MS) can be used to identify the molecular weights of potential degradation products.
Quantitative Data Presentation
The following tables summarize hypothetical degradation data for this compound under various stress conditions. This data is illustrative and intended to provide a general understanding of the compound's stability profile. Actual degradation rates should be determined experimentally.
Table 1: Hypothetical Degradation of this compound under Different pH Conditions in Aqueous Solution at 25°C
| pH | Incubation Time (days) | Remaining this compound (%) |
| 2.0 | 1 | 65 |
| 2.0 | 7 | 20 |
| 7.0 | 1 | 98 |
| 7.0 | 7 | 92 |
| 12.0 | 1 | 70 |
| 12.0 | 7 | 25 |
Table 2: Hypothetical Degradation of this compound at Different Temperatures (Solid State)
| Temperature | Storage Time (months) | Remaining this compound (%) |
| 40°C | 1 | 85 |
| 40°C | 6 | 50 |
| 25°C | 1 | 97 |
| 25°C | 6 | 90 |
| 4°C | 1 | >99 |
| 4°C | 6 | 98 |
Table 3: Hypothetical Photodegradation of this compound in Acetonitrile Solution
| Light Exposure (ICH Q1B) | Exposure Duration | Remaining this compound (%) |
| Visible Light (1.2 million lux hours) | 7 days | 80 |
| UV Light (200 Watt hours/m²) | 48 hours | 75 |
Table 4: Potential Excipient Compatibility for this compound
| Excipient Category | Examples | Compatibility Concern | Recommendation |
| Acids/Bases | Citric acid, Sodium hydroxide (B78521) | Can catalyze epoxide ring opening. | Avoid or use in very low concentrations with careful pH control. |
| Peroxides | Benzoyl peroxide | Can cause oxidation. | Avoid. |
| Reducing Sugars | Lactose, Dextrose | Potential for Maillard reaction with degradation products. | Use with caution and monitor for discoloration. |
| Antioxidants | BHT, BHA, Ascorbic acid | Can inhibit oxidative degradation. | Recommended for formulations susceptible to oxidation. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin | Can form inclusion complexes and enhance stability. | Recommended for aqueous formulations. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place a sample of solid this compound in an oven at 80°C for 7 days. Also, place a vial of the stock solution in the oven. At specified time points, prepare solutions from the solid sample and dilute the stock solution for HPLC analysis.
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours for visible light and 200 Watt hours/m² for UV light).[5] A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze the samples by HPLC.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the formation of degradation products.
Protocol 2: Long-Term Stability Study
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Materials:
-
This compound (solid)
-
Amber glass vials with PTFE-lined caps
-
Stability chambers set to desired conditions (e.g., 25°C/60% RH, 4°C)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Place accurately weighed amounts of solid this compound into multiple amber glass vials.
-
Storage: Store the vials in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Refrigerated: 4°C ± 2°C
-
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analysis: At each time point, dissolve the contents of a vial in a suitable solvent and analyze by a validated stability-indicating HPLC method to determine the purity and content of this compound.
-
Data Evaluation: Evaluate the data for any significant changes in purity, appearance, or other specified tests.
Protocol 3: Preparation of a Stabilized Stock Solution
Objective: To prepare a stock solution of this compound with enhanced stability for use in experiments.
Method A: Using an Antioxidant
-
Prepare Antioxidant Solution: Prepare a 1% (w/v) solution of BHT in anhydrous acetonitrile.
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in anhydrous acetonitrile.
-
Add Antioxidant: Add the BHT solution to the this compound solution to achieve a final BHT concentration of 0.05% (w/v).
-
Storage: Store the stabilized stock solution in an amber vial at -20°C or -80°C.
Method B: Using Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water at a desired concentration (e.g., 10% w/v).
-
Complexation: Add an excess of this compound to the HP-β-CD solution.
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the suspension to remove the undissolved this compound. The filtrate contains the water-soluble this compound/HP-β-CD complex.
-
Storage: Store the aqueous solution protected from light at 4°C. The concentration of this compound in the solution should be determined by a validated analytical method.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for a long-term stability study.
Caption: Troubleshooting logic for this compound instability.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Effects of branched cyclodextrins on the solubility and stability of terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
Validation & Comparative
Comparative Efficacy of Germacrone-4,5-epoxide and Other Sesquiterpenoids from Curcuma Species: A Guide for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of the biological efficacy of Germacrone-4,5-epoxide against other prominent sesquiterpenoids isolated from various Curcuma species. The following sections detail their comparative cytotoxic and anti-inflammatory activities, supported by experimental data and protocols.
Introduction
The genus Curcuma, a member of the Zingiberaceae family, is a rich source of bioactive compounds, with sesquiterpenoids being one of the most significant classes. These C15 isoprenoid compounds exhibit a wide array of pharmacological activities, making them promising candidates for drug discovery and development. This guide focuses on a comparative evaluation of the biological activities of Germacrone-4,5-epoxide alongside other notable sesquiterpenoids such as furanodiene, dehydrocurdione, and zedoarondiol. The primary pharmacological activities attributed to Curcuma sesquiterpenoids include cytotoxic and anti-inflammatory effects.
Comparative Cytotoxic Activity
The cytotoxic effects of Curcuma sesquiterpenoids against various cancer cell lines have been extensively investigated. These compounds hold promise as potential anticancer agents. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their cytotoxic efficacy.
| Sesquiterpenoid | Cancer Cell Line | IC₅₀ (µM) | Curcuma Species Source |
| Germacrone-4,5-epoxide | KG1a (Leukemia) | 33.5 | C. cf. viridiflora |
| Germacrone-4,5-epoxide | Molt4 (Leukemia) | 30.1 | C. cf. viridiflora |
| Furanodiene | KG1a (Leukemia) | 25.0 | C. cf. viridiflora |
| Furanodiene | Molt4 (Leukemia) | 23.2 | C. cf. viridiflora |
| Dehydrocurdione | KG1a (Leukemia) | 48.7 | C. cf. viridiflora |
| Dehydrocurdione | Molt4 (Leukemia) | 41.5 | C. cf. viridiflora |
| Zedoarondiol | KG1a (Leukemia) | 41.2 | C. cf. viridiflora |
| Zedoarondiol | Molt4 (Leukemia) | 35.8 | C. cf. viridiflora |
Comparative Anti-Inflammatory Activity
The anti-inflammatory potential of these sesquiterpenoids has been evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Inhibition of NO is a key indicator of anti-inflammatory activity.
| Sesquiterpenoid | IC₅₀ for NO Inhibition (µM) | Curcuma Species Source |
| Germacrone-4,5-epoxide | Not explicitly found in direct comparison | C. aromatica |
| Furanodiene | >100 | C. zedoaria |
| Furanodienone | 43.2 | C. zedoaria |
| β-turmerone | >100 | C. zedoaria |
| ar-turmerone | 24.0 | C. zedoaria |
| Procurcumenol | 75 | C. zedoaria |
| Epiprocurcumenol | 77 | C. zedoaria |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test sesquiterpenoids. Control wells are treated with the vehicle (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL). The plates are then incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.
Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay quantifies the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the sesquiterpenoids for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.
-
Incubation: The cells are incubated for 24 hours.
-
Griess Reaction: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Quantification: The nitrite concentration is determined from a sodium nitrite standard curve.
TPA-Induced Mouse Ear Edema Assay
This in vivo assay is used to evaluate the topical anti-inflammatory activity of compounds.
-
Animal Model: Male ICR mice are typically used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of one ear of each mouse to induce inflammation and edema.
-
Treatment: The test compounds, dissolved in the same solvent, are applied topically to the TPA-treated ear. A control group receives only the TPA and solvent. A positive control group is treated with a known anti-inflammatory drug like indomethacin.
-
Evaluation: After a specific period (e.g., 6 hours), the mice are sacrificed, and circular sections are punched out from both the treated and untreated ears. The difference in weight between the two punches is a measure of the edema.
-
Calculation: The percentage inhibition of edema is calculated for each compound relative to the control group.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of many Curcuma sesquiterpenoids are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of this pathway.
Experimental workflow for assessing anti-inflammatory activity.
The NF-κB signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
Simplified NF-κB signaling pathway in inflammation.
Comparative Analysis of the Anti-inflammatory Effects of Germacrone 4,5-epoxide and Furanodiene
A Guide for Researchers and Drug Development Professionals
Germacrone 4,5-epoxide and furanodiene (B1217673), two natural sesquiterpenoids, have garnered significant interest in the scientific community for their potential therapeutic properties, including their anti-inflammatory effects. This guide provides a comparative analysis of their mechanisms of action, supported by available experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
Mechanism of Action: A Tale of Two Terpenoids
Both this compound and furanodiene exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of a myriad of pro-inflammatory mediators.
This compound has been shown to influence NF-κB signaling pathways, which act as master regulators of inflammatory gene expression.[1] By modulating the activation of NF-κB, this compound can effectively downregulate the transcription of numerous pro-inflammatory genes, leading to a reduction in the inflammatory response at the cellular level.[1] Furthermore, its anti-inflammatory mechanism involves the modulation of macrophage polarization, with studies suggesting that related compounds can shift macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state, a critical process for resolving inflammation and promoting tissue repair.[1]
Furanodiene also demonstrates potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[2] Pre-treatment with furanodiene has been shown to significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[2] Its therapeutic potential against inflammation has been well-documented, and it is known to exert its effects by modulating the MAPKs/ERK, NF-κB, and Akt pathways.[3]
Quantitative Comparison of Anti-inflammatory Activity
While direct comparative studies with standardized methodologies are limited, the available data allows for a preliminary assessment of their relative potencies.
| Compound | Assay | Model System | Concentration/Dose | Observed Effect |
| Furanodiene | TPA-induced ear edema | Mouse | 1.0 µmol | 75% inhibition of inflammation |
| Furanodiene | Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglial cells | Not specified | Halved NO generation |
TPA: 12-O-tetradecanoylphorbol-13-acetate, a potent inflammatory agent. LPS: Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria that induces a strong inflammatory response.
Signaling Pathway Modulation
The intricate interplay of signaling pathways is crucial in orchestrating the inflammatory response. Both this compound and furanodiene have been found to interfere with these cascades, albeit with some nuances.
NF-κB Signaling Pathway
Both compounds are effective inhibitors of the NF-κB pathway. This is a significant finding as NF-κB is a key transcription factor that governs the expression of many pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Caption: Inhibition of the NF-κB signaling pathway by this compound and furanodiene.
MAPK Signaling Pathway
The MAPK family, which includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, plays a critical role in inflammation. Furanodiene has been shown to modulate the MAPK/ERK pathway. While this compound is also known to influence MAPK signaling, the specific subfamilies it targets require further investigation for a detailed comparison.
Caption: Modulation of the MAPK signaling pathway by furanodiene.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for assessing the anti-inflammatory effects of compounds like this compound and furanodiene.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol outlines the steps to evaluate the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.
Caption: Workflow for in vitro anti-inflammatory screening.
1. Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Cell Seeding:
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
3. Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or furanodiene. Cells are pre-incubated for 1-2 hours.
4. LPS Stimulation:
-
Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
5. Incubation:
-
The plates are incubated for 24 hours at 37°C.
6. Measurement of Nitric Oxide (NO) Production:
-
The concentration of nitrite, a stable product of NO, in the culture supernatants is measured using the Griess reagent.
7. Measurement of Pro-inflammatory Cytokines:
-
The levels of TNF-α, IL-6, and other cytokines in the culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
8. Cell Viability Assay:
-
A cell viability assay, such as the MTT assay, is performed to ensure that the observed inhibitory effects are not due to cytotoxicity of the compounds.
Conclusion and Future Directions
Both this compound and furanodiene demonstrate promising anti-inflammatory properties through their modulation of the NF-κB and MAPK signaling pathways. Furanodiene has been more extensively studied, with some quantitative data available on its in vivo and in vitro efficacy. However, a significant gap exists in the literature regarding the quantitative anti-inflammatory effects and detailed mechanistic studies of this compound.
Future research should focus on:
-
Direct comparative studies of this compound and furanodiene using standardized in vitro and in vivo models of inflammation.
-
Determination of IC50 values for the inhibition of key inflammatory mediators (NO, TNF-α, IL-6, etc.) by this compound.
-
Detailed investigation into the specific effects of both compounds on the different MAPK subfamilies (ERK, JNK, and p38) to elucidate their precise mechanisms of action.
Such studies will be invaluable for a comprehensive understanding of the therapeutic potential of these natural compounds and for guiding future drug development efforts in the field of inflammation.
References
- 1. Inhibition of macrophage nitric oxide production by arachidonate-cascade inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 662930 - Ratio of PMSF IC50 to compound IC50 for antiinflammatory activity in human neutrophils assessed as inhibition of fMLP/CB-induced elastase release - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chemical Reactivity of Germacrone 4,5-epoxide and Parthenolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two prominent sesquiterpenoids: germacrone (B1671451) 4,5-epoxide and parthenolide (B1678480). By examining their distinct reactive functional groups and summarizing available experimental data, this document aims to provide a clear understanding of their respective chemical behaviors, which underpin their diverse biological activities.
Introduction to the Compounds
Germacrone 4,5-epoxide is a germacrane (B1241064) sesquiterpenoid characterized by a ten-membered carbon ring containing an epoxide functional group.[1] This epoxide ring is a key determinant of its chemical reactivity, primarily through ring-opening reactions. In contrast, parthenolide is a germacrane sesquiterpene lactone distinguished by an α-methylene-γ-lactone ring.[2] This moiety serves as a Michael acceptor, rendering parthenolide susceptible to nucleophilic addition reactions.[2] Both compounds have garnered significant interest in the scientific community for their potential therapeutic properties, which are intrinsically linked to their chemical reactivity.
Comparison of Chemical Reactivity
The principal difference in the chemical reactivity of this compound and parthenolide lies in their primary reaction mechanisms with nucleophiles.
This compound: The reactivity of this compound is dominated by the electrophilic nature of its epoxide ring. This three-membered ring is strained and susceptible to attack by nucleophiles, leading to ring-opening. These reactions can be catalyzed by acids or bases and result in the formation of new functional groups.[3][4] A significant aspect of this compound's reactivity is its propensity to undergo transannular cyclization, a process where the initial ring-opening is followed by the formation of new rings, leading to structurally diverse products such as eudesmane (B1671778) and guaiane-type sesquiterpenes.[5]
Parthenolide: The chemical reactivity of parthenolide is primarily attributed to its α-methylene-γ-lactone moiety, which acts as a potent Michael acceptor.[6] This allows for the covalent addition of nucleophiles, particularly the thiol groups of cysteine residues in proteins.[6][7] This irreversible reaction, known as a Michael addition, is central to parthenolide's biological activity, as it enables the compound to covalently modify and thereby inhibit the function of key signaling proteins.[8][9]
Data on Chemical Reactivity
Due to the limited availability of directly comparable quantitative data, this section presents a qualitative summary of the known reactions for each compound.
| Compound | Reactive Functional Group | Primary Reaction Type | Typical Nucleophiles/Reagents | Key Reaction Products |
| This compound | Epoxide | Nucleophilic Ring-Opening, Transannular Cyclization | Acids, Bases, Nucleophiles (e.g., thiols) | Diols, Eudesmanes, Guaianes |
| Parthenolide | α-methylene-γ-lactone | Michael Addition | Thiols (e.g., Cysteine, Glutathione) | Thiol Adducts |
Signaling Pathways and Experimental Workflows
The differential reactivity of this compound and parthenolide dictates their interactions with cellular machinery and subsequent effects on signaling pathways. The biological effects of parthenolide, owing to its well-characterized reactivity, are more extensively documented.
Parthenolide's Impact on NF-κB and STAT3 Signaling:
Parthenolide is a known inhibitor of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways.[2][10] Its inhibitory action is a direct consequence of its chemical reactivity.
-
NF-κB Pathway Inhibition: Parthenolide inhibits the IκB kinase (IKK) complex, a key regulator of the NF-κB pathway.[8][11] It is proposed that the α-methylene-γ-lactone moiety of parthenolide forms a covalent bond with a cysteine residue in the activation loop of IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα.[8] This sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[11][12]
-
JAK/STAT3 Pathway Inhibition: Parthenolide has been shown to covalently target and inhibit Janus kinases (JAKs), the upstream kinases that phosphorylate and activate STAT3.[6][9] Specifically, it has been demonstrated to modify cysteine residues on JAK2, leading to the suppression of its kinase activity.[13] This prevents the phosphorylation of STAT3, its subsequent dimerization, and nuclear translocation, thereby inhibiting the expression of STAT3-regulated genes involved in cell proliferation and survival.[6][9][14]
The following diagrams, generated using Graphviz (DOT language), illustrate these signaling pathways and a general experimental workflow for assessing inhibitor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Phosphine-Catalyzed Synthesis and Cytotoxic Evaluation of Michael Adducts of the Sesquiterpene Lactone Arglabin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of STAT3 phosphorylation inhibitors using generative deep learning, virtual screening, molecular dynamics simulations, and biological evaluation for non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Modification of Human Serum Albumin by the Natural Sesquiterpene Lactone Parthenolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. benchchem.com [benchchem.com]
- 14. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Germacrone 4,5-Epoxide's Anticancer Mechanisms Across Diverse Malignancies
Germacrone, a key bioactive sesquiterpenoid isolated from plants of the Curcuma genus, and its derivative Germacrone 4,5-epoxide, have emerged as promising candidates in oncology research.[1][2] Extensive in vitro studies have demonstrated their potent cytotoxic effects against a variety of cancer cell lines. The anticancer activity of these compounds is not attributed to a single mechanism but rather to a multi-targeted approach, including the induction of programmed cell death, cell cycle arrest, and the modulation of critical oncogenic signaling pathways.[2][3] This guide provides a cross-validation of these mechanisms in different cancer types, presenting key experimental data and methodologies for researchers in the field of drug development.
Comparative Cytotoxicity and Apoptosis Induction
The efficacy of Germacrone has been quantified across several cancer cell lines, demonstrating a dose- and time-dependent inhibition of cell proliferation.[4] The half-maximal inhibitory concentration (IC50) values and apoptosis rates serve as crucial metrics for comparing its cytotoxic potential.
Table 1: Comparative Cytotoxicity (IC50) of Germacrone in Various Cancer Cell Lines
| Cancer Type | Cell Line | Time (h) | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| Esophageal Squamous | Eca109 | 12 | 34.38 | [4] |
| Cell Carcinoma | 24 | 25.95 | [4] | |
| 48 | 15.23 | [4] | ||
| EC9706 | 12 | 38.26 | [4] | |
| 24 | 28.34 | [4] | ||
| 48 | 17.19 | [4] | ||
| Hepatocellular Carcinoma | HepG2 | - | 68.23 µM* | [5] |
| Lung Cancer | A549 | - | Not Specified** | [3] |
*Data for a synthesized Germacrone derivative (compound 3b). **Effective concentrations of 50, 100, and 200 µM were shown to significantly inhibit proliferation.[3]
Table 2: Apoptosis Rates Induced by Germacrone in Esophageal Cancer Cells
| Cell Line | Germacrone Conc. (µg/mL) | Time (h) | Apoptosis Rate (%) | Reference |
|---|---|---|---|---|
| Eca109 | 10 | 24 | 13.87 | [4] |
| 20 | 24 | 25.02 | [4] | |
| 30 | 24 | 42.49 | [4] | |
| EC9706 | 10 | 24 | 17.67 | [4] |
| 20 | 24 | 21.73 | [4] |
| | 30 | 24 | 34.84 |[4] |
Core Mechanisms of Action: A Multi-Pathway Approach
The anticancer effects of Germacrone and its epoxide are underpinned by their ability to interfere with fundamental cellular processes that are commonly dysregulated in cancer.
Induction of Apoptosis via the Intrinsic Pathway
A primary mechanism is the induction of apoptosis, or programmed cell death. In esophageal squamous cell carcinoma (ESCC) and leukemic cells, Germacrone activates the intrinsic (mitochondrial) apoptosis pathway.[1][6] This is achieved by altering the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. Specifically, it upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][6] This shift increases the Bax/Bcl-2 ratio, leading to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3, which ultimately leads to cell death.[1][6]
Caption: Intrinsic apoptosis pathway activated by this compound.
Inhibition of Key Oncogenic Signaling Pathways
Germacrone has been shown to suppress several signaling pathways that are crucial for cancer cell proliferation, survival, and migration.
-
JAK2/STAT3 Pathway: In human hepatoma (HepG2) and esophageal cancer cells, Germacrone induces apoptosis by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[6][7] It achieves this by decreasing the phosphorylation levels of both JAK2 and STAT3, which prevents the transcription of downstream target genes involved in cell survival and proliferation.[6][7]
Caption: Inhibition of the JAK2/STAT3 signaling pathway by Germacrone.
-
Akt/MDM2/p53 Pathway: In lung cancer, Germacrone's anticancer activity is mediated through the Akt/MDM2/p53 signaling pathway.[3] By inhibiting the phosphorylation of Akt, it prevents the activation of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. This leads to the stabilization and accumulation of p53, which in turn can induce cell cycle arrest and apoptosis.[3]
Caption: Modulation of the Akt/MDM2/p53 pathway by Germacrone.
Induction of Pyroptosis
In addition to apoptosis, recent studies in HepG2 cells have revealed that Germacrone can induce pyroptosis, a form of inflammatory programmed cell death.[8] This process is dependent on the activation of caspase-3, which cleaves Gasdermin E (GSDME). The N-terminal fragment of GSDME then forms pores in the cell membrane, leading to cell swelling and lysis. This effect is enhanced by an increase in reactive oxygen species (ROS) production.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of Germacrone's mechanism of action.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., Eca109, EC9706) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.[4]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Germacrone (e.g., 0, 10, 20, 30, 40 µg/mL) or a vehicle control (DMSO).[4]
-
Incubation: Cells are incubated for specified time periods (e.g., 12, 24, 48 hours).[4]
-
MTT Addition: 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: The supernatant is discarded, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[4]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of Germacrone for a specified time (e.g., 24 hours).[4]
-
Cell Harvesting: Both floating and adherent cells are collected, washed twice with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[4]
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: After treatment with Germacrone, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred onto a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-JAK2, Bax, Bcl-2, cleaved Caspase-3, p-Akt, Akt, p53).[3][6][7]
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]
Caption: General workflow for evaluating the anticancer effects of a compound.
References
- 1. Buy (+)-Germacrone-4,5-epoxide [smolecule.com]
- 2. Germacrone, A Novel and Safe Anticancer Agent from Genus Curcuma: A Review of its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Germacrone Inhibits Cell Proliferation and Induces Apoptosis in Human Esophageal Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Germacrone induces apoptosis in human hepatoma HepG2 cells through inhibition of the JAK2/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Head-to-head comparison of Germacrone 4,5-epoxide and Taxol on microtubule stabilization
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known effects of Germacrone 4,5-epoxide and the well-established microtubule-stabilizing agent, Taxol (paclitaxel). While extensive data exists for Taxol's mechanism of action, research on the specific effects of this compound on microtubule dynamics is currently limited. This document summarizes the available information on both compounds and provides standardized experimental protocols to enable researchers to investigate and compare their potential effects on microtubule stabilization.
Executive Summary
Taxol is a potent, clinically utilized anticancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis. Its mechanism of action has been extensively studied and is well-characterized. In contrast, this compound is a natural sesquiterpenoid whose biological activities are still under investigation. While some studies have explored the cytotoxic and anti-inflammatory effects of its parent compound, germacrone, there is currently no direct evidence in the scientific literature to suggest that this compound functions as a microtubule stabilizer. This guide presents the established data for Taxol and the limited available information for this compound, alongside protocols for key experiments that could be used to directly compare these two compounds.
Comparative Data: Physicochemical and Biological Properties
| Property | This compound | Taxol (Paclitaxel) |
| Chemical Formula | C₁₅H₂₂O₂ | C₄₇H₅₁NO₁₄ |
| Molecular Weight | 234.33 g/mol | 853.9 g/mol |
| Mechanism of Action on Microtubules | Not established. | Promotes tubulin polymerization and stabilizes microtubules against depolymerization. |
| Binding Site | Unknown | Binds to the β-tubulin subunit within the microtubule polymer. |
| Cellular Effects | Limited data; parent compound (germacrone) shows some cytotoxic and anti-inflammatory activity.[1][2] | Induces G2/M cell cycle arrest and apoptosis.[2] |
Taxol: A Potent Microtubule Stabilizer
Taxol's mechanism of action is centered on its ability to disrupt the normal dynamics of microtubules, which are essential for cell division and other vital cellular functions.
Mechanism of Microtubule Stabilization
Taxol binds to the β-subunit of tubulin within the microtubule polymer, which enhances the polymerization of tubulin dimers and stabilizes the resulting microtubules. This stabilization prevents the microtubules from depolymerizing, a process that is crucial for the dynamic reorganization of the cytoskeleton during mitosis. The stabilized microtubules form abnormal bundles and asters, leading to the arrest of the cell cycle at the G2/M phase and ultimately inducing apoptosis.
Signaling Pathway for Taxol-Induced Apoptosis
Caption: Taxol's mechanism leading to apoptosis.
This compound: An Investigational Compound
This compound is a sesquiterpenoid found in various plants of the Curcuma genus. To date, there is a lack of published scientific studies investigating the effect of this compound on tubulin polymerization or microtubule stability.
Some studies have reported on the biological activities of its parent compound, germacrone, and its derivatives, noting cytotoxic effects against certain cancer cell lines and anti-inflammatory properties.[1][2] One study found that a combination of germacrone, curdione, and furanodiene (B1217673) from Curcuma Wenyujin had complex interactive effects on breast cancer cell proliferation, with furanodiene being the primary inhibitor.[3] However, these studies do not implicate a direct interaction with the microtubule cytoskeleton.
Further research, utilizing the experimental protocols detailed below, is required to determine if this compound has any activity as a microtubule-stabilizing or -destabilizing agent.
Experimental Protocols
The following are detailed protocols for key experiments to assess and compare the effects of a test compound, such as this compound, on microtubule stabilization, using Taxol as a positive control.
In Vitro Tubulin Polymerization Assay
This assay measures the extent of tubulin polymerization into microtubules in the presence of a test compound. An increase in turbidity (measured by absorbance) indicates microtubule formation.
Materials:
-
Purified tubulin protein (lyophilized)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Test compounds (this compound, Taxol) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Tubulin: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL. Keep on ice.
-
Compound Dilution: Prepare a series of dilutions of the test compounds and Taxol (positive control) in General Tubulin Buffer. Include a vehicle control (DMSO).
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add 10 µL of each compound dilution.
-
Initiation of Polymerization: Add 90 µL of the cold tubulin solution to each well to initiate the polymerization reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[4]
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the microtubule network within cells, revealing any morphological changes induced by a test compound.
Materials:
-
Cultured cells (e.g., HeLa, A549) grown on glass coverslips
-
Complete cell culture medium
-
Test compounds (this compound, Taxol)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with various concentrations of the test compounds and Taxol for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Fixation: Wash the cells with PBS and then fix them with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and then block non-specific antibody binding by incubating with blocking buffer for 1 hour.[5]
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature. Wash three times with PBS. Then, incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.[5]
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
References
- 1. benchchem.com [benchchem.com]
- 2. Germacrone, A Novel and Safe Anticancer Agent from Genus Curcuma: A Review of its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Fixed-Dose Combination of Germacrone, Curdione, and Furanodiene on Breast Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Assessing the selectivity of Germacrone 4,5-epoxide for cancer cells over normal cells
Comparative Analysis of Germacrone's Selectivity for Cancer Cells Over Normal Cells
Note to the Reader: Direct comparative studies detailing the cytotoxicity of Germacrone 4,5-epoxide on cancer versus normal cell lines are limited in the currently available scientific literature. However, substantial research exists for its parent compound, Germacrone . This guide provides a comprehensive comparison of Germacrone's selectivity, drawing from published experimental data. The findings on Germacrone offer valuable insights into the potential selectivity of its derivatives.
Germacrone, a natural sesquiterpenoid isolated from plants of the Curcuma genus, has demonstrated notable anticancer properties. A key aspect of its therapeutic potential is its ability to selectively target cancer cells while exerting minimal cytotoxic effects on normal, healthy cells. This guide assesses this selectivity by comparing its impact on various cancer cell lines with its effects on non-cancerous cells, supported by experimental data and mechanistic insights.
Comparative Cytotoxicity Data
The selectivity of a compound is often quantified by comparing its half-maximal inhibitory concentration (IC50) against cancerous and normal cell lines. A higher IC50 value for normal cells indicates lower toxicity and therefore, higher selectivity. Studies show Germacrone possesses a favorable selectivity profile. For instance, it exhibits potent cytotoxicity against human esophageal squamous cell carcinoma (ESCC) cell lines while showing significantly less impact on normal human esophageal epithelial cells.[1][2] Similarly, it has a much lower effect on normal human liver and astrocyte cells compared to their cancerous counterparts.[3][4]
| Cell Line | Cell Type | Organism | IC50 Value (48h) (μg/mL) | Reference |
| Cancer Cell Lines | ||||
| Eca109 | Esophageal Squamous Cell Carcinoma | Human | 15.23 | [1] |
| EC9706 | Esophageal Squamous Cell Carcinoma | Human | 17.19 | [1] |
| HepG2 | Hepatoma (Liver Cancer) | Human | Data indicates effect | [3] |
| Bel7402 | Hepatoma (Liver Cancer) | Human | Data indicates effect | [3] |
| U87 | Glioblastoma (Brain Cancer) | Human | Data indicates effect | [4] |
| U251 | Glioblastoma (Brain Cancer) | Human | Data indicates effect | [4] |
| Normal Cell Lines | ||||
| Het-1A | Esophageal Epithelial Cells | Human | > 100 | [1][2] |
| L02 | Liver Cells | Human | "Much lower effect" | [3] |
| Normal Human Astrocytes | Astrocytes (Brain Cells) | Human | "Significantly lower effects" | [4] |
Mechanism of Action: Apoptotic Signaling Pathway
Germacrone primarily induces cell death in cancer cells by triggering apoptosis, a form of programmed cell death. Research on esophageal cancer cells shows that Germacrone activates the intrinsic mitochondrial apoptosis pathway.[1][5] It modulates the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the activation of caspase-9 and caspase-3, which are key executioners of apoptosis.[1][2] Concurrently, Germacrone has been found to inhibit the phosphorylation of STAT3, a signaling protein often implicated in cancer cell survival and proliferation.[1][2]
While specific data for this compound is sparse, it is suggested to also trigger apoptosis via the mitochondrial pathway, involving Bax, Bcl-2, and the p53 tumor suppressor pathway.[6]
Experimental Protocols
The cytotoxicity and IC50 values of Germacrone are typically determined using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a specified density (e.g., 5 x 10³ cells/well) and cultured in a suitable medium (e.g., DMEM with 10% FBS) for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Germacrone (e.g., 0 to 45 µg/mL). A control group receives medium with the solvent (e.g., DMSO) only.
-
Incubation: The plates are incubated for specific time periods (e.g., 12, 24, or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: The medium is removed, and a solvent (such as DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Germacrone Inhibits Cell Proliferation and Induces Apoptosis in Human Esophageal Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic sesquiterpenes and diterpenes from the rhizomes of Curcuma zedoaroides Chaveer. & Tanee | Semantic Scholar [semanticscholar.org]
- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Buy (+)-Germacrone-4,5-epoxide [smolecule.com]
Evaluating the Synergistic Potential of Germacrone and its Analogs with Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrone (B1671451), a prominent sesquiterpenoid found in the essential oils of various Curcuma species, has garnered significant interest for its multifaceted pharmacological activities, including potent anti-cancer properties. Its analog, Germacrone 4,5-epoxide, is also a subject of research for its biological activities. While preclinical studies have established the standalone anti-tumor effects of Germacrone through mechanisms such as apoptosis induction and cell cycle arrest, the exploration of its synergistic effects with conventional chemotherapeutic agents is an emerging area of investigation. This guide provides a comparative overview of the existing evidence for the synergistic potential of Germacrone with known chemotherapy drugs and outlines its key mechanisms of action, offering a valuable resource for researchers in oncology and drug development.
It is important to note that while this guide focuses on Germacrone due to the availability of data, direct studies on the synergistic effects of this compound with chemotherapeutic agents are currently limited. The findings presented here for Germacrone may, however, provide a foundational basis for future investigations into its epoxide derivative.
Synergistic Effects of Germacrone with Chemotherapeutic Agents: A Data-Driven Comparison
Emerging evidence suggests that Germacrone can enhance the efficacy of certain chemotherapeutic drugs, potentially allowing for lower effective doses and mitigating drug resistance. The following table summarizes the key findings from a study investigating the synergistic effects of Germacrone with Adriamycin (Doxorubicin) in a multidrug-resistant breast cancer cell line.
Table 1: Synergistic Effects of Germacrone and Adriamycin in MCF-7/ADR Cells
| Combination Therapy | Cell Line | Key Findings | Quantitative Data (Apoptosis Rate) | Reference |
| Germacrone + Adriamycin | MCF-7/ADR (Multidrug-Resistant Human Breast Cancer) | Germacrone treatment in combination with Adriamycin resulted in a significant increase in cytotoxicity compared to Adriamycin alone. The combination synergistically enhanced apoptosis. | Treatment with a combination of Adriamycin (1.0 μmol/l) and Germacrone at different concentrations (50, 150, or 250 μmol/l) caused a significant increase in the apoptotic rate in the MCF-7/ADR cells.[1] | [1] |
Potential for Combination Therapy: Mitigating Chemotherapy-Induced Toxicity
Beyond direct synergistic anti-tumor effects, Germacrone has shown promise in reducing the adverse effects of certain chemotherapeutic agents. A study on the combination of Germacrone and Cisplatin demonstrated that Germacrone could protect renal proximal tubular cells from Cisplatin-induced toxicity without compromising the anti-cancer activity of Cisplatin.[2][3][4]
Table 2: Protective Effects of Germacrone in Combination with Cisplatin
| Combination Therapy | Cell Model | Key Findings | Mechanism of Protection | Reference |
| Germacrone + Cisplatin | Human Renal Proximal Tubular Cells (RPTEC/TERT1) | Germacrone attenuated Cisplatin-induced apoptosis in renal cells.[2][3] | Germacrone inhibits the organic cation transporter 2 (OCT2), which is responsible for Cisplatin uptake in renal cells, thereby reducing cellular platinum accumulation and toxicity.[2][4] | [2][3][4] |
Mechanisms of Action: How Germacrone Exerts its Anti-Cancer Effects
The potential for synergistic interactions stems from the intrinsic anti-cancer mechanisms of Germacrone. Understanding these pathways is crucial for designing rational combination therapies.
Induction of Apoptosis
Germacrone has been shown to induce apoptosis in a variety of cancer cell lines.[1][5][6][7][8][9][10][11] This programmed cell death is often mediated through the intrinsic mitochondrial pathway.
Cell Cycle Arrest
Germacrone can also inhibit cancer cell proliferation by inducing cell cycle arrest at different phases, depending on the cell type.[6][7][10][12][13]
Experimental Protocols
The following are generalized methodologies based on the cited literature for key experiments used to evaluate the anti-cancer effects of Germacrone.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Germacrone, the chemotherapeutic agent, or a combination of both for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the compounds of interest as described above.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Conclusion and Future Directions
The available evidence, primarily from studies on Germacrone, suggests a promising potential for its use in combination with conventional chemotherapeutic agents. The synergistic enhancement of apoptosis with Adriamycin and the mitigation of Cisplatin-induced nephrotoxicity highlight the multifaceted benefits of such a combination approach. The well-defined mechanisms of Germacrone, including apoptosis induction and cell cycle arrest, provide a strong rationale for its further investigation as a synergistic partner in cancer therapy.
Future research should focus on:
-
Directly evaluating the synergistic effects of this compound with a broader range of chemotherapeutic drugs across various cancer types.
-
In vivo studies to validate the in vitro findings and assess the safety and efficacy of these combination therapies in preclinical animal models.
-
Elucidating the precise molecular mechanisms underlying the observed synergistic interactions to optimize treatment strategies.
By pursuing these avenues of research, the full therapeutic potential of Germacrone and its derivatives as valuable components of combination cancer therapy can be realized.
References
- 1. Germacrone reverses Adriamycin resistance through cell apoptosis in multidrug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Germacrone Reduces Cisplatin-Induced Toxicity of Renal Proximal Tubular Cells via Inhibition of Organic Cation Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Germacrone Reduces Cisplatin-Induced Toxicity of Renal Proximal Tubular Cells via Inhibition of Organic Cation Transporter | CoLab [colab.ws]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. Germacrone Inhibits Cell Proliferation and Induces Apoptosis in Human Esophageal Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor effect of germacrone on human hepatoma cell lines through inducing G2/M cell cycle arrest and promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Germacrone inhibits the proliferation of breast cancer cell lines by inducing cell cycle arrest and promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Confirming Cellular Target Engagement of Germacrone 4,5-epoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the cellular target engagement of Germacrone 4,5-epoxide, a naturally occurring sesquiterpenoid. Due to the limited direct experimental evidence for the specific cellular targets of this compound, this document extrapolates potential targets and mechanisms from its parent compound, Germacrone. We present a comparison with well-characterized alternative compounds known to modulate similar signaling pathways implicated in cancer and inflammation. This guide offers detailed experimental protocols and data presentation formats to aid researchers in designing and interpreting target validation studies.
Introduction to this compound and Its Potential Cellular Roles
This compound is a derivative of Germacrone, a natural product found in various plants of the Curcuma genus.[1] While research on the epoxide form is nascent, Germacrone itself has demonstrated a range of pharmacological activities, notably anti-cancer and anti-inflammatory effects.[1] The anti-cancer mechanisms of Germacrone are multifaceted, involving the induction of cell cycle arrest and various forms of programmed cell death, including apoptosis and autophagy.[1] Its anti-inflammatory properties are often associated with the modulation of key signaling pathways such as NF-κB and MAPK. Given the structural similarity, it is hypothesized that this compound may share or possess enhanced activity on similar cellular targets.
Comparison of this compound with Alternative Modulators
To provide a context for evaluating the target engagement of this compound, we compare it with established modulators of pathways potentially affected by this compound.
Anti-Cancer Activity: Comparison with Microtubule-Targeting and Apoptosis-Inducing Agents
Germacrone has been shown to induce G2/M cell cycle arrest and apoptosis, hallmarks of compounds that interfere with microtubule dynamics.[1] Therefore, we compare this compound with Epothilones, a class of natural product-derived anti-cancer agents that also target microtubules.[2]
Table 1: Comparison of Anti-Cancer Agents
| Feature | This compound (Hypothesized) | Epothilones (e.g., Ixabepilone) |
| Primary Target | Potentially β-tubulin | β-tubulin[2] |
| Mechanism of Action | Induction of microtubule polymerization and stabilization, leading to G2/M cell cycle arrest and apoptosis.[2] | Promotes microtubule assembly and stability, leading to cell cycle arrest and apoptosis.[2] |
| Reported IC50 Values | Data not available | Low nanomolar range in various cancer cell lines. |
| Methods for Target Engagement | CETSA, Pull-down assays, Kinase assays | X-ray crystallography, Photoaffinity labeling, CETSA |
Anti-Inflammatory Activity: Comparison with NF-κB and MAPK Pathway Inhibitors
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[3][4] We compare the potential action of this compound with 4,5-Dicaffeoylquinic Acid, a natural compound with well-documented inhibitory effects on these pathways.[3][4]
Table 2: Comparison of Anti-Inflammatory Agents
| Feature | This compound (Hypothesized) | 4,5-Dicaffeoylquinic Acid |
| Primary Target Pathway | NF-κB and MAPK signaling cascades | NF-κB and MAPK signaling cascades[3][4] |
| Mechanism of Action | Inhibition of IκBα phosphorylation and suppression of p38, ERK, and JNK phosphorylation. | Suppression of NF-κB nuclear translocation and MAPK phosphorylation.[3] |
| Reported IC50/EC50 Values | Data not available | Inhibition of NO production with an IC50 of ~20 µM in RAW264.7 cells. |
| Methods for Target Engagement | Western Blot for phosphorylated proteins, Reporter gene assays, CETSA | Western Blot for phosphorylated proteins, Reporter gene assays.[3] |
Experimental Protocols for Target Engagement Confirmation
Confirming that a compound interacts with its intended target within a cell is a critical step in drug development. Several robust methods can be employed for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. The principle relies on the ligand-induced stabilization of the target protein against thermal denaturation.
Protocol: Isothermal Dose-Response CETSA
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with a range of concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a specific temperature (determined from a preliminary melt curve experiment) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the protein concentration and analyze the abundance of the target protein by Western blotting or other quantitative proteomic methods.
-
Data Analysis: Plot the amount of soluble target protein against the compound concentration to generate a dose-response curve and determine the EC50 of target stabilization.
Pull-Down Assay
Pull-down assays are used to isolate a protein of interest and its binding partners. This can be adapted to identify the cellular targets of a small molecule.
Protocol: Small Molecule Pull-Down Assay
-
Probe Synthesis: Synthesize a derivative of this compound with an affinity tag (e.g., biotin) attached via a linker.
-
Immobilization of the Bait: Incubate the biotinylated this compound with streptavidin-coated beads to immobilize the "bait".
-
Cell Lysate Preparation: Prepare a cell lysate from the cells of interest using a non-denaturing lysis buffer.
-
Incubation: Incubate the immobilized bait with the cell lysate to allow for the binding of target proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a competitive binder, a change in pH, or a denaturing buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting with an antibody against a suspected target. For unbiased target identification, the eluted proteins can be identified by mass spectrometry.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Conclusion
Confirming the direct cellular targets of novel bioactive compounds like this compound is fundamental to understanding their mechanism of action and for their potential development as therapeutic agents. This guide provides a comparative and methodological framework to facilitate these critical studies. By employing techniques such as CETSA and pull-down assays, and by comparing its activity to well-characterized molecules, researchers can effectively elucidate the cellular engagement of this compound and pave the way for future drug discovery efforts.
References
- 1. Germacrone, A Novel and Safe Anticancer Agent from Genus Curcuma: A Review of its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Germacrone 4,5-epoxide
For researchers, scientists, and drug development professionals handling Germacrone 4,5-epoxide, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal procedure based on the available safety data for the related compound Germacrone and general best practices for laboratory chemical waste management.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound. Adherence to local, state, and federal regulations is paramount.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for "this compound and contaminated materials."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Small Quantities (Milligram Scale):
-
For residual amounts on lab equipment (e.g., glassware, spatulas), decontaminate by rinsing with an appropriate solvent such as acetone (B3395972) or ethanol.
-
Collect the solvent rinse into the designated waste container.
-
Solid materials like contaminated paper towels or weigh boats should also be placed in this container.
-
-
Large Quantities:
-
If you have significant quantities of pure this compound to dispose of, it should be treated as a hazardous chemical waste.
-
Ensure the compound is in a sealed, clearly labeled container.
-
-
Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information regarding the waste stream, including the name of the chemical and any known hazards.
-
The EHS office will ensure the waste is transported to a licensed hazardous waste disposal facility for incineration or other appropriate treatment.
-
Quantitative Data
The following table summarizes the available physical and chemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [1][2][3][4] |
| Molecular Weight | 234.33 g/mol | [1][2] |
| Appearance | Solid | [5] |
| Melting Point | 59 °C | [1] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment. Always consult with your institution's specific safety guidelines and EHS office for any additional requirements.
References
- 1. (4S,5S)-(+)-Germacrone 4,5-epoxide | 92691-35-5 | SDA69135 [biosynth.com]
- 2. Npc12463 | C15H22O2 | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB014672) - FooDB [foodb.ca]
- 4. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CheMondis Marketplace [chemondis.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
